molecular formula C9H10N4O3S B2656833 N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide CAS No. 292644-28-1

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Cat. No.: B2656833
CAS No.: 292644-28-1
M. Wt: 254.26
InChI Key: MEZRGMOKHOUUSI-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide (CAS Number: 292644-28-1) is a synthetic organic compound with a molecular formula of C 9 H 10 N 4 O 3 S and an average molecular mass of 254.264 g/mol . This compound belongs to the class of hydrazinecarbothioamides, which are characterized by a thioamide group linked to a hydrazine moiety, and features a 3-nitrobenzoyl group and an N-methyl substitution . As a thiosemicarbazide derivative, this compound is of significant interest in medicinal chemistry research for its potential as a scaffold in the development of new bioactive agents . Thiosemicarbazides are recognized as promising structures in the search for new antimicrobial compounds to address the global challenge of multidrug resistance . While the specific biological data for this compound may be limited, its core structure is closely related to other investigated thiosemicarbazides that have shown activity against a panel of Gram-positive and Gram-negative bacteria, including strains like Enterococcus faecalis and Escherichia coli . The presence of the electron-withdrawing nitro group can influence the compound's electronic distribution and is often associated with its interaction with biological targets . The mechanism of action for such compounds may involve interactions with specific enzymes or, following reduction of the nitro group, the formation of reactive intermediates that can engage with cellular components . Researchers value this compound for its versatile reactivity, which allows for further chemical modifications and its use as a key intermediate in the synthesis of more complex molecules, including various heterocyclic compounds valuable in pharmaceutical research . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-3-[(3-nitrobenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-10-9(17)12-11-8(14)6-3-2-4-7(5-6)13(15)16/h2-5H,1H3,(H,11,14)(H2,10,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZRGMOKHOUUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biological activity of 3-nitrobenzoyl thiosemicarbazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 3-Nitrobenzoyl Thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-nitrobenzoyl thiosemicarbazide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects.

Introduction to 3-Nitrobenzoyl Thiosemicarbazide Derivatives

Thiosemicarbazides are a class of compounds characterized by a thiosemicarbazide moiety (-NH-CS-NH-NH2). Their derivatives, particularly those incorporating aromatic and heterocyclic scaffolds, have been extensively studied for their wide range of biological activities. The incorporation of a 3-nitrobenzoyl group into the thiosemicarbazide scaffold can significantly influence the molecule's electronic properties and spatial arrangement, potentially enhancing its interaction with biological targets. The presence of the nitro group, an electron-withdrawing moiety, at the meta position of the benzoyl ring is of particular interest as it can modulate the compound's reactivity and bioavailability.[1]

The versatile nature of the thiosemicarbazide backbone allows for the synthesis of a vast library of derivatives with tailored biological activities. These compounds are known to form stable complexes with various metal ions, a property that is often linked to their mechanism of action.[1][2]

Synthesis of 3-Nitrobenzoyl Thiosemicarbazide Derivatives

The synthesis of 3-nitrobenzoyl thiosemicarbazide derivatives typically involves a multi-step process. A common synthetic route starts with the reaction of 3-nitrobenzoic acid with a suitable reagent to form an activated intermediate, which is then reacted with hydrazine hydrate to yield 3-nitrobenzohydrazide. Subsequent reaction with various isothiocyanates leads to the formation of the desired 3-nitrobenzoyl thiosemicarbazide derivatives.

Experimental Protocol: General Synthesis of 4-Aryl-1-(3-nitrobenzoyl)thiosemicarbazides

This protocol outlines a general procedure for the synthesis of 4-aryl-1-(3-nitrobenzoyl)thiosemicarbazides.

Step 1: Synthesis of 3-Nitrobenzohydrazide

  • A mixture of 3-nitrobenzoic acid and thionyl chloride is refluxed for several hours.

  • The excess thionyl chloride is removed under reduced pressure to yield 3-nitrobenzoyl chloride.

  • The crude 3-nitrobenzoyl chloride is dissolved in a suitable solvent (e.g., ethanol) and slowly added to a solution of hydrazine hydrate at a low temperature (0-5 °C).

  • The reaction mixture is stirred for a specified period, and the resulting precipitate, 3-nitrobenzohydrazide, is collected by filtration, washed, and dried.

Step 2: Synthesis of 4-Aryl-1-(3-nitrobenzoyl)thiosemicarbazides

  • A solution of 3-nitrobenzohydrazide in a suitable solvent (e.g., ethanol) is prepared.

  • An equimolar amount of the desired aryl isothiocyanate is added to the solution.

  • The reaction mixture is refluxed for several hours.[3]

  • Upon cooling, the solid product precipitates out and is collected by filtration.

  • The crude product is purified by recrystallization from an appropriate solvent.

Diagram: Synthetic Workflow for 3-Nitrobenzoyl Thiosemicarbazide Derivatives

G A 3-Nitrobenzoic Acid C 3-Nitrobenzoyl Chloride A->C Reflux B Thionyl Chloride B->C E 3-Nitrobenzohydrazide C->E Ethanol, 0-5°C D Hydrazine Hydrate D->E G 4-Aryl-1-(3-nitrobenzoyl)thiosemicarbazide E->G Ethanol, Reflux F Aryl Isothiocyanate F->G

Caption: General synthetic scheme for 4-aryl-1-(3-nitrobenzoyl)thiosemicarbazide derivatives.

Antimicrobial Activity

3-Nitrobenzoyl thiosemicarbazide derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Mechanism of Action

The antimicrobial mechanism of thiosemicarbazide derivatives is multifaceted. One of the primary modes of action involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The thiosemicarbazide moiety can chelate metal ions that are essential cofactors for these enzymes, thereby disrupting their function.

In fungi, these derivatives can disrupt the integrity of the cell membrane and inhibit protein synthesis, ultimately leading to fungal cell death.[4] The presence of the 3-nitrobenzoyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell walls and membranes.

Diagram: Proposed Antimicrobial Mechanism of Action

G cluster_bacterium Bacterial Cell cluster_fungus Fungal Cell A 3-Nitrobenzoyl Thiosemicarbazide Derivative B DNA Gyrase / Topoisomerase IV A->B Inhibition C DNA Replication B->C Blocks D Bacterial Cell Death C->D Leads to E 3-Nitrobenzoyl Thiosemicarbazide Derivative F Cell Membrane Disruption E->F G Protein Synthesis Inhibition E->G H Fungal Cell Death F->H G->H

Caption: Dual antimicrobial mechanism against bacteria and fungi.

Structure-Activity Relationship (SAR)

The antimicrobial activity of 3-nitrobenzoyl thiosemicarbazide derivatives is significantly influenced by the nature and position of substituents on the aryl ring at the N4 position.

  • Electron-withdrawing groups on the N4-aryl ring can enhance antimicrobial activity.

  • The position of the nitro group on the benzoyl ring is crucial; the meta position often confers potent activity.[1]

  • The presence of halogens on the N4-aryl ring can also modulate the antimicrobial spectrum and potency.[3]

Antimicrobial Activity Data
Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
3-Nitrobenzaldehyde Thiosemicarbazone Metal ComplexesKlebsiella pneumoniae, Salmonella typhimurium, MRSA, Candida albicansVaries with metal ion[1]
4-Aryl-1-(3-nitrobenzoyl)thiosemicarbazidesGram-positive bacteria7.8 - 31.25[3]
Thiosemicarbazides with 3-chlorophenyl substituentStaphylococcus aureus15.63 - 31.25[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various microbial strains can be determined using the broth microdilution method.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Thiosemicarbazide derivatives, including those with a 3-nitrobenzoyl moiety, have emerged as a promising class of anticancer agents. Their cytotoxic effects against various cancer cell lines are often attributed to their ability to interfere with multiple cellular pathways.

Mechanism of Action

The anticancer mechanism of these compounds is complex and can involve several pathways:

  • Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair. Thiosemicarbazones are known to be potent inhibitors of ribonucleotide reductase.[2][6]

  • Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells.[4]

  • Generation of Oxidative Stress: The redox activity of these compounds, particularly when complexed with metal ions, can lead to the generation of reactive oxygen species (ROS), which are toxic to cancer cells.[7]

  • Metal Chelation: Cancer cells have a high demand for iron. Thiosemicarbazones can chelate intracellular iron, disrupting iron-dependent metabolic processes and leading to cell death.[7]

Diagram: Anticancer Mechanism of Action

G A 3-Nitrobenzoyl Thiosemicarbazide Derivative B Cancer Cell A->B C Inhibition of Ribonucleotide Reductase B->C D Induction of Apoptosis B->D E Generation of Oxidative Stress (ROS) B->E F Iron Chelation B->F G Cancer Cell Death C->G D->G E->G F->G

Caption: Multifaceted anticancer mechanisms of 3-nitrobenzoyl thiosemicarbazide derivatives.

In Vitro Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of thiosemicarbazone derivatives against a variety of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
4-Nitrobenzaldehyde ThiosemicarbazoneB16-F0, EAC2.80 - 7.59[8]
3-Methoxybenzaldehyde ThiosemicarbazoneB16-F0, EAC2.82 - 14.25[8]
Quinoline-2-carboxaldehyde thiosemicarbazone copper(II) complexProstate cancer (PC-3, LNCaP)Potent inhibitor[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential medicinal agents.

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 3-nitrobenzoyl thiosemicarbazide derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anticonvulsant Activity

Preliminary studies have indicated that some thiosemicarbazide derivatives possess anticonvulsant properties, making them potential candidates for the development of new antiepileptic drugs.

Preclinical Evaluation

The anticonvulsant activity of these compounds is typically evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. These tests represent different types of seizures and help to elucidate the potential mechanism of action.

Potential Mechanisms

The exact mechanism of anticonvulsant action is not fully understood but may involve modulation of GABAergic neurotransmission.[9][10] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its effects can suppress neuronal hyperexcitability associated with seizures.

Conclusion and Future Perspectives

3-Nitrobenzoyl thiosemicarbazide derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a larger library of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models of disease to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the potential of these derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of 3-nitrobenzoyl thiosemicarbazide derivatives holds significant promise for the discovery of novel drugs to combat a range of diseases.

References

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - MDPI. Available from: [Link]

  • A review on development of bio-active thiosemicarbazide derivatives: Recent advances - ScienceDirect. Available from: [Link]

  • Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC. Available from: [Link]

  • Exploring the potential of 3-nitrobenzaldehyde thiosemicarbazone: versatile ligand for coordination complexes and its multidisciplinary applications - World News of Natural Sciences. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes - ResearchGate. Available from: [Link]

  • Thiosemicarbazone Metal Complexes: From Structure to Activity - Bentham Open. Available from: [Link]

  • Synthesis, in silico study, and anti-cancer activity of thiosemicarbazone derivatives - Springer. Available from: [Link]

  • The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC - NIH. Available from: [Link]

  • An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs - Asian Journal of Chemistry. Available from: [Link]

  • Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review - Bentham Science. Available from: [Link]

  • Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments - PMC. Available from: [Link]

  • 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone as Active Corrosion Inhibitor for Mild Steel in a Hydrochloric Acid Environment - Progressive Color, Colorants and Coatings. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC. Available from: [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC. Available from: [Link]

  • Effects of substituents on anticancer activity of thiosemicarbazone against MCF-7 human breast cancer cell line - bioRxiv. Available from: [Link]

  • New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC. Available from: [Link]

  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC. Available from: [Link]

  • Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed. Available from: [Link]

  • Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes - Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis, characterization and anticancer screening of novel phenylbenzylidene thiosemicarbazone derivatives - Taylor & Francis. Available from: [Link]

  • Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole - ResearchGate. Available from: [Link]

  • The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC. Available from: [Link]

  • Antibacterial activity of thiosemicarbazide derivatives - Der Pharma Chemica. Available from: [Link]

  • Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC. Available from: [Link]

  • Structure-activity relationship of Cu(II) and Pd(II) thiosemicarbazone complexes with anticancer and antibacterial properties - ChemRxiv. Available from: [Link]

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC. Available from: [Link]

  • Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed. Available from: [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. Available from: [Link]

Sources

The Therapeutic Potential of Nitrobenzoyl Hydrazinecarbothioamides in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of nitrobenzoyl hydrazinecarbothioamides, a promising class of small molecules with significant therapeutic potential in oncology. We will delve into their chemical synthesis, molecular mechanisms of action, structure-activity relationships, and preclinical evidence supporting their further development as novel anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Emerging Role of Hydrazinecarbothioamides in Cancer Therapy

The search for novel, effective, and selective anticancer agents is a cornerstone of oncological research. Among the myriad of scaffolds explored, the hydrazinecarbothioamide core has emerged as a privileged structure, demonstrating a wide range of biological activities.[1][2] The incorporation of a nitrobenzoyl moiety into this scaffold has been shown to enhance cytotoxic and pro-apoptotic activities, making nitrobenzoyl hydrazinecarbothioamides a particularly interesting class of compounds for cancer treatment.

This guide will provide a comprehensive overview of the current understanding of these molecules, from their fundamental chemistry to their biological effects on cancer cells and in preclinical models.

Synthetic Strategies for Nitrobenzoyl Hydrazinecarbothioamides

The synthesis of nitrobenzoyl hydrazinecarbothioamides is typically achieved through a straightforward and efficient condensation reaction. The general synthetic route involves the reaction of a nitro-substituted benzohydrazide with an appropriate isothiocyanate.

A general procedure for the synthesis of these compounds is as follows: A solution of the desired nitrobenzohydrazide and an equimolar amount of a selected isothiocyanate in a suitable solvent, such as absolute ethanol, is heated under reflux for several hours.[3][4] Upon cooling, the resulting nitrobenzoyl hydrazinecarbothioamide product often precipitates out of the solution and can be purified by recrystallization.[3]

dot

Caption: General synthetic scheme for nitrobenzoyl hydrazinecarbothioamides.

The starting nitrobenzohydrazides can be prepared from the corresponding nitrobenzoic acids. For instance, m-nitrobenzoic acid can be converted to m-nitrobenzoyl chloride using thionyl chloride, which is then reacted with sodium azide to form m-nitrobenzazide.[5]

Molecular Mechanisms of Anticancer Activity

Nitrobenzoyl hydrazinecarbothioamides exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle.

Induction of Apoptosis

A key mechanism of action for this class of compounds is the induction of apoptosis in cancer cells. Studies have shown that nitro-substituted aroylhydrazones can trigger the intrinsic apoptotic pathway.[6] This pathway is characterized by the involvement of mitochondria and is regulated by the Bcl-2 family of proteins.

Western blot analysis of cancer cells treated with related hydrazone compounds has demonstrated an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.[7]

dot

Caption: Proposed intrinsic apoptosis pathway induced by nitrobenzoyl hydrazinecarbothioamides.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry analysis has revealed that treatment with related hydrazone derivatives can lead to an accumulation of cells in the G0/G1 phase of the cell cycle.[8] This arrest denies the cell the opportunity to enter the S phase (DNA synthesis) and G2/M phase (mitosis), thereby halting proliferation.

Potential Targeting of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9] Several studies suggest that hydrazone derivatives may exert their anticancer effects by inhibiting this pathway.[10] Western blot analyses have shown that treatment with related compounds can decrease the phosphorylation levels of key proteins in this pathway, such as PI3K, Akt, and mTOR, as well as their downstream effectors like p70S6K and 4E-BP1.[11] Inhibition of this pathway can lead to decreased cell survival and proliferation, and can also sensitize cancer cells to other therapeutic agents.[11]

dot

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by nitrobenzoyl hydrazinecarbothioamides.

Structure-Activity Relationship (SAR)

The biological activity of nitrobenzoyl hydrazinecarbothioamides is significantly influenced by the substitution pattern on the benzoyl ring. The position of the nitro group (ortho, meta, or para) plays a crucial role in determining the compound's anticancer efficacy.

Studies on related nitro-substituted hydrazones have shown that the position of the nitro group affects their antiproliferative activity. For instance, in a series of N'-[(nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazides, the compound with a 4-nitro (para) substituent exhibited the highest antiproliferative potential against most cancer cell lines, with a particularly low IC50 value against the LN-229 glioblastoma cell line (0.77 µM).[12] The 2-nitro (ortho) substituted analog was most cytotoxic towards 769-P kidney cancer cells, while the 3-nitro (meta) derivative showed the least activity.[12] This suggests that the electronic and steric effects of the nitro group's position are critical for target interaction.

CompoundSubstitutionTarget Cell LineIC50 (µM)
1 4-nitro (para)LN-2290.77[12]
2 2-nitro (ortho)769-P45.42[12]
3 3-nitro (meta)H156370.94[12]

These findings highlight the importance of the para-nitrophenyl moiety for potent and selective anticancer activity in this class of compounds.[12]

Preclinical In Vivo Studies

The therapeutic potential of nitrobenzoyl hydrazinecarbothioamides has been further validated in preclinical animal models. In vivo studies using BALB/c mice bearing 4T1 mammary carcinoma cells have demonstrated the antitumor efficacy of related hydrazide derivatives.[13] Intraperitoneal administration of these compounds led to a significant reduction in primary tumor growth.[13] Histopathological analysis of the tumors from treated mice revealed extensive inflammation, suggesting an immune response may also contribute to the antitumor effect.[13] Furthermore, a reduction in the size of secondary lung tumors and the presence of necrosis were observed, indicating a potential to inhibit metastasis.[13]

While these initial in vivo results are promising, further studies are required to fully characterize the pharmacokinetic and toxicological profiles of nitrobenzoyl hydrazinecarbothioamides to support their progression towards clinical development.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the cell cycle distribution of cancer cells treated with a test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound (nitrobenzoyl hydrazinecarbothioamide)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A and Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency. Treat the cells with various concentrations of the test compound and a vehicle control for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample. The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blot Analysis for Apoptosis Markers

This protocol provides a general workflow for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cancer cell lysates

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-p-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[11][14]

Conclusion and Future Directions

Nitrobenzoyl hydrazinecarbothioamides represent a promising class of compounds with significant potential for development as novel anticancer agents. Their straightforward synthesis, coupled with their ability to induce apoptosis and cell cycle arrest in cancer cells, makes them attractive candidates for further investigation. The preliminary evidence suggesting their ability to modulate the PI3K/Akt/mTOR signaling pathway provides a strong rationale for their mechanism-based development.

Future research should focus on a more detailed elucidation of the structure-activity relationships, particularly concerning the influence of the nitro group's position and the nature of the substituent on the hydrazinecarbothioamide core. Comprehensive in vivo studies are crucial to establish the pharmacokinetic, pharmacodynamic, and safety profiles of lead compounds. Furthermore, a deeper understanding of their molecular targets and signaling pathways will be instrumental in identifying predictive biomarkers for patient stratification and designing effective combination therapies. The continued exploration of this chemical scaffold holds great promise for the future of oncology drug discovery.

References

  • Notoginsenoside R1 attenuates glucose-induced podocyte injury via the inhibition of apoptosis and the activation of autophagy through the PI3K/Akt/mTOR signaling pathway. ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available at: [Link]

  • Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. MDPI. Available at: [Link]

  • Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. PMC. Available at: [Link]

  • Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities. PubMed. Available at: [Link]

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Unraveling the Antimicrobial Arsenal: A Technical Guide to the Mechanism of Action of Hydrazinecarbothioamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are hydrazinecarbothioamides, a class of compounds also widely known as thiosemicarbazones. These molecules have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[1][2] This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms through which these agents exert their antimicrobial effects, offering insights for researchers and drug development professionals.

The antimicrobial prowess of hydrazinecarbothioamides is not attributed to a single mode of action but rather a combination of strategies that target vital cellular processes in microorganisms. The primary mechanisms that have been elucidated include the strategic chelation of essential metal ions, the targeted inhibition of critical enzymes involved in DNA synthesis, and the disruption of microbial membrane integrity. A recurring and pivotal theme in their activity is the significant enhancement of their biological effects upon forming complexes with transition metal ions.[3][4]

The Central Role of Metal Chelation: A Trojan Horse Strategy

A key characteristic of hydrazinecarbothioamides is their ability to act as efficient chelating agents, binding to essential metal ions within the microbial cell.[2] This chelation is not merely a sequestration of vital nutrients but often a critical step in activating the antimicrobial properties of the compound, a "Trojan Horse" strategy that turns essential metals into cellular toxins.

The hydrazinecarbothioamide scaffold possesses multiple donor atoms (typically nitrogen and sulfur) that can coordinate with transition metal ions such as iron (Fe), copper (Cu), and zinc (Zn).[3][5] This interaction can lead to the formation of stable metal complexes both in vitro and potentially in situ. The formation of these metal complexes is believed to enhance the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane.[3]

Disruption of Metal Homeostasis

By binding to intracellular metal ions, hydrazinecarbothioamides can disrupt the delicate balance of metal homeostasis within the microbial cell. This can lead to a cascade of detrimental effects, including the inhibition of metalloenzymes that are crucial for various metabolic pathways.

Catalyzing Oxidative Stress

Some metal complexes of hydrazinecarbothioamides are redox-active and can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals. This induced oxidative stress can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Experimental Protocol: Spectroscopic Analysis of Metal Complex Formation

This protocol outlines the use of UV-Visible spectroscopy to confirm the chelation of a metal ion by a hydrazinecarbothioamide.

Objective: To demonstrate the formation of a metal-ligand complex.

Materials:

  • Hydrazinecarbothioamide derivative

  • Metal salt solution (e.g., FeCl₃, CuSO₄)

  • Spectrophotometer-grade solvent (e.g., DMSO, ethanol)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the hydrazinecarbothioamide in the chosen solvent.

  • Prepare a stock solution of the metal salt in the same solvent.

  • Record the UV-Visible spectrum of the hydrazinecarbothioamide solution alone.

  • Perform a spectrophotometric titration by adding incremental amounts of the metal salt solution to the hydrazinecarbothioamide solution.

  • Record the UV-Visible spectrum after each addition.

  • Monitor for changes in the absorption spectrum, such as the appearance of new absorption bands or shifts (hypsochromic or bathochromic) in existing bands, which indicate the formation of a metal complex.[6]

  • The stoichiometry of the complex can be determined using methods like the molar ratio method.

dot

cluster_0 Metal Chelation Mechanism HCT Hydrazinecarbothioamide Complex Metal-HCT Complex HCT->Complex Chelation Metal Metal Ion (e.g., Fe, Cu) Metal->Complex Membrane Microbial Membrane Complex->Membrane Increased Lipophilicity Intracellular Intracellular Space Membrane->Intracellular Penetration Disrupted Homeostasis Disrupted Homeostasis Intracellular->Disrupted Homeostasis Disrupts Metal Ion Balance Oxidative Stress Oxidative Stress Intracellular->Oxidative Stress Generates ROS

Caption: Metal chelation enhances membrane permeability and disrupts intracellular processes.

Sabotaging DNA Synthesis: Inhibition of Key Enzymes

A significant body of evidence points to the inhibition of enzymes essential for DNA replication and repair as a primary mechanism of action for hydrazinecarbothioamides, particularly their metal complexes.

Ribonucleotide Reductase (RNR) Inhibition

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[7] This makes RNR a prime target for antimicrobial and anticancer drugs. Several studies have demonstrated that hydrazinecarbothioamides, especially their iron complexes, are potent inhibitors of RNR.[1][8] The active form of the inhibitor is often proposed to be an iron complex formed in situ, which then binds to the R2 subunit of RNR, quenching the essential tyrosyl free radical required for enzyme activity.[7][8]

Experimental Protocol: Ribonucleotide Reductase (RNR) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a hydrazinecarbothioamide on RNR activity.

Objective: To determine the IC₅₀ value of a hydrazinecarbothioamide derivative against RNR.

Materials:

  • Purified RNR enzyme (R1 and R2 subunits)

  • Hydrazinecarbothioamide derivative

  • Substrate (e.g., [¹⁴C]-CDP or ATP)

  • Assay buffer (containing buffer salts, dithiothreitol (DTT), and magnesium acetate)

  • Quenching solution (e.g., perchloric acid)

  • Scintillation counter and cocktail

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNR subunits, and varying concentrations of the hydrazinecarbothioamide inhibitor.

  • Pre-incubate the mixture to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate.

  • Incubate the reaction for a defined period at an optimal temperature (e.g., 37°C).

  • Stop the reaction by adding the quenching solution.

  • Separate the deoxyribonucleotide product from the ribonucleotide substrate (e.g., using an ion-exchange column).

  • Quantify the amount of product formed using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]

Topoisomerase Inhibition

Bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and recombination.[8] Several studies have identified thiosemicarbazide derivatives as inhibitors of these enzymes.[8][10] For instance, certain derivatives have been shown to significantly inhibit the supercoiling activity of Staphylococcus aureus DNA gyrase.[8] The proposed mechanism involves the binding of the compounds to the enzyme-DNA complex, thereby stabilizing the cleavage complex and leading to double-strand DNA breaks.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol describes a method to evaluate the inhibition of DNA gyrase supercoiling activity.

Objective: To determine if a hydrazinecarbothioamide derivative inhibits the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Hydrazinecarbothioamide derivative

  • Assay buffer (containing ATP, MgCl₂, KCl, and buffer salts)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, DNA gyrase, and different concentrations of the hydrazinecarbothioamide.

  • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reactions by adding a loading dye containing a protein denaturant (e.g., SDS).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.[11]

dot

cluster_1 Enzyme Inhibition Mechanisms HCT_Complex Hydrazinecarbothioamide (or Metal Complex) RNR Ribonucleotide Reductase (RNR) HCT_Complex->RNR Inhibits Topoisomerase Topoisomerase (Gyrase/Topo IV) HCT_Complex->Topoisomerase Inhibits Deoxyribonucleotides Deoxyribonucleotides RNR->Deoxyribonucleotides Catalyzes DNA_Replication DNA Replication & Repair RNR->DNA_Replication DNA_Topology DNA Topological Changes Topoisomerase->DNA_Topology Ribonucleotides Ribonucleotides Ribonucleotides->RNR Catalyzes Deoxyribonucleotides->DNA_Replication DNA_Topology->DNA_Replication

Caption: Inhibition of key enzymes in DNA synthesis and maintenance.

Breaching the Defenses: Membrane Disruption

The microbial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Disruption of this membrane is a rapid and effective antimicrobial strategy. While less definitively characterized for hydrazinecarbothioamides compared to enzyme inhibition, evidence suggests that they can interfere with membrane function.

The proposed mechanism involves the insertion of the lipophilic portions of the molecule into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components. This effect is often enhanced by metal complexation, which increases the overall lipophilicity of the compound.[3]

For fungi, the mechanism may involve interference with ergosterol biosynthesis, a key component of the fungal cell membrane, leading to membrane instability.

Experimental Protocol: Membrane Permeability Assay (using Propidium Iodide)

This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.

Objective: To determine if a hydrazinecarbothioamide derivative increases microbial membrane permeability.

Materials:

  • Microbial cell culture (e.g., E. coli, S. aureus)

  • Hydrazinecarbothioamide derivative

  • Propidium iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow the microbial culture to the mid-logarithmic phase.

  • Wash and resuspend the cells in PBS.

  • Treat the cell suspension with different concentrations of the hydrazinecarbothioamide. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Add PI to each sample.

  • Incubate for a short period in the dark.

  • Measure the fluorescence intensity using a fluorometer or visualize the stained cells using a fluorescence microscope.

  • An increase in fluorescence intensity compared to the negative control indicates membrane permeabilization.[12]

Structure-Activity Relationship (SAR)

The antimicrobial activity of hydrazinecarbothioamides is highly dependent on their chemical structure. Key structural features that influence their efficacy include:

  • The Aldehyde/Ketone Moiety: The nature of the aromatic or heterocyclic ring attached to the azomethine carbon significantly impacts activity. Electron-withdrawing or -donating groups on this ring can modulate the electronic properties and lipophilicity of the molecule.[6]

  • Substituents on the Hydrazinecarbothioamide Backbone: Modifications at the N4-position of the thiosemicarbazide moiety can influence the compound's geometry and its ability to coordinate with metal ions, thereby affecting its biological activity.[13]

  • Metal Ion: The choice of the metal ion in pre-formed complexes can dramatically alter the antimicrobial spectrum and potency. For instance, copper complexes have often shown superior broad-spectrum efficacy.[4]

  • Lipophilicity: A crucial factor influencing the ability of these compounds to cross the microbial membrane. An optimal balance of hydrophilic and lipophilic properties is necessary for effective antimicrobial activity.[14]

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Hydrazinecarbothioamide Derivatives

Compound/ComplexMicroorganismMIC (µg/mL)Reference
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP)Various Cancer Cell Lines (IC₅₀)Varies[15]
(Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamideHeLa1.8 µM (IC₅₀)[16]
Cu(II) complex of 2-(butan-2-ylidene) hydrazinecarbothioamideS. aureus6.25[17]
Zn(II) complex of 2-(butan-2-ylidene) hydrazinecarbothioamideE. coli12.5[17]

Conclusion and Future Perspectives

Hydrazinecarbothioamides represent a versatile class of antimicrobial agents with a desirable multi-target mechanism of action that can help combat the development of drug resistance. Their ability to chelate metal ions, inhibit essential enzymes like ribonucleotide reductase and topoisomerases, and potentially disrupt microbial membranes makes them attractive candidates for further development.

Future research should focus on:

  • Detailed Mechanistic Studies: Employing advanced techniques like cryo-electron microscopy to visualize the interaction of these compounds with their molecular targets and microbial membranes.[18][19]

  • Rational Drug Design: Leveraging the growing body of structure-activity relationship data to design novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of hydrazinecarbothioamides with existing antimicrobial agents to develop more effective treatment regimens.

  • Toxicology Studies: Thoroughly evaluating the toxicity of these compounds, particularly their effects on mitochondrial function, to ensure their safety for clinical use.[20][21]

By continuing to unravel the intricate mechanisms of action of hydrazinecarbothioamides, the scientific community can pave the way for the development of a new generation of antimicrobial drugs to address the urgent global health threat of antibiotic resistance.

References

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Technical Guide: Toxicity Profile and Risk Assessment of Nitro-Substituted Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-substituted thiosemicarbazides represent a paradoxical class of pharmacophores in medicinal chemistry. While the thiosemicarbazide moiety (


) provides potent metal-chelating capabilities essential for inhibiting metalloenzymes (e.g., ribonucleotide reductase), the introduction of a nitro group (

) creates a "dual-warhead" effect. This enhances antimicrobial and antiproliferative potency but simultaneously introduces significant toxicological liabilities, primarily mutagenicity and oxidative stress.

This guide provides a structural analysis of these toxicity mechanisms, detailed evaluation protocols, and mitigation strategies for researchers engaged in lead optimization.

The Chemical Basis of Toxicity: A Dual-Mechanism Threat

The toxicity of nitro-substituted thiosemicarbazides is not singular; it arises from the synergistic convergence of two distinct chemical events: Nitro-Bioactivation and Redox-Active Metal Chelation .

The Nitro-Reduction Cycle (The "Red Flag")

The nitro group is a structural alert (toxicophore). In hypoxic environments (common in solid tumors or bacterial microenvironments), nitro-aromatics undergo enzymatic reduction by nitroreductases (NTRs).

  • Type I Reduction (One-electron): Produces a nitro-anion radical (

    
    ). In the presence of oxygen, this radical enters a futile redox cycle, regenerating the parent nitro compound and releasing a superoxide anion (
    
    
    
    ). This causes massive oxidative stress.[1]
  • Type II Reduction (Two-electron): Sequentially reduces the nitro group to a nitroso (

    
    ), hydroxylamine (
    
    
    
    ), and finally an amine (
    
    
    ). The hydroxylamine intermediate is highly electrophilic and capable of forming covalent adducts with DNA (guanine residues), leading to genotoxicity.
The Thiosemicarbazide Chelation Effect

The thiosemicarbazide core acts as a tridentate ligand (N,N,S donor set). It avidly chelates transition metals like Iron (Fe) and Copper (Cu).

  • Fenton Chemistry: The resulting complex is often redox-active.[2] By cycling iron between

    
     and 
    
    
    
    , the complex catalyzes the conversion of hydrogen peroxide (
    
    
    ) into hydroxyl radicals (
    
    
    ), the most damaging ROS species.
Visualization: The Toxicological Cascade

The following diagram illustrates the convergence of these two pathways leading to cellular damage.

ToxicityCascade Compound Nitro-Thiosemicarbazide NTR Nitroreductase (Enzymatic Activation) Compound->NTR Chelation Metal Chelation (Fe/Cu Complex) Compound->Chelation Radical Nitro Anion Radical (R-NO2•-) NTR->Radical 1e- reduction Hydroxylamine Hydroxylamine (R-NHOH) NTR->Hydroxylamine 2e- reduction ROS Superoxide (O2•-) Radical->ROS Redox Cycling DNA DNA Adducts (Mutagenicity) Hydroxylamine->DNA Covalent Binding Fenton Fenton Reaction (OH• Generation) Chelation->Fenton Mito Mitochondrial Collapse (Apoptosis) ROS->Mito Fenton->Mito Mito->DNA Strand Breaks

Figure 1: Convergence of nitro-reduction and metal chelation pathways leading to genotoxicity and mitochondrial dysfunction.

Genotoxicity Profile: The Ames Test Reality

Nitro-substituted thiosemicarbazides are frequently Ames Positive , particularly in Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

Mechanism of Mutagenicity

The genotoxicity is strictly linked to the metabolic activation of the nitro group.

  • S9 Fraction Dependence: While some nitro compounds are direct-acting mutagens, most require metabolic activation (S9 liver fraction) to generate the reactive hydroxylamine species.

  • Strain Specificity: Strains deficient in nitroreductase (e.g., TA98NR) often show reduced mutagenicity, confirming the nitro group as the culprit.

Quantitative Structure-Toxicity Relationships (QSTR)
  • Positioning: Nitro groups in the para position generally exhibit higher mutagenic potential than ortho substituents due to steric accessibility for nitroreductases.

  • Linker Length: Increasing the chain length of the thiosemicarbazide tail can sometimes reduce mutagenicity by altering the molecule's fit within the DNA major groove, though this often compromises potency.

Experimental Protocols for Toxicity Evaluation

To validate the safety profile of a new derivative, the following tiered assay system is recommended.

Tier 1: High-Throughput Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 and Selectivity Index (SI).

Protocol:

  • Cell Seeding: Seed HepG2 (liver model) and HFF-1 (normal fibroblast) cells at

    
     cells/well in 96-well plates.
    
  • Compound Preparation: Dissolve thiosemicarbazide derivative in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.5%).

    • Critical Step: Nitro compounds can precipitate in aqueous media; ensure solubility check via turbidity measurement.

  • Incubation: Treat cells for 24h and 48h.

  • Dye Addition: Add MTT reagent (0.5 mg/mL) for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate Selectivity Index (

    
    ). An 
    
    
    
    indicates general toxicity.
Tier 2: Mutagenicity Screening (Modified Ames Test)

Purpose: Assess DNA damage potential.

Protocol:

  • Strains: Use S. typhimurium TA98 and TA100.[3]

  • Activation: Perform assay +/- S9 rat liver fraction (10% v/v).

  • Pre-incubation Method:

    • Mix 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL S9 mix (or buffer).

    • Incubate at 37°C for 20 minutes (shaking). This step is crucial for nitro-compounds to allow enzymatic reduction.

  • Plating: Add 2.0 mL molten top agar (with trace histidine/biotin) and pour onto minimal glucose agar plates.

  • Scoring: Count revertant colonies after 48h.

  • Criteria: A 2-fold increase in colonies over solvent control is considered Positive .

Tier 3: Oxidative Stress Assessment (DCFH-DA Assay)

Purpose: Confirm ROS generation mechanism.

Protocol:

  • Loading: Load cells with

    
     DCFH-DA probe for 30 min.
    
  • Treatment: Expose to

    
     concentration of the nitro-thiosemicarbazide.
    
  • Measurement: Measure fluorescence (Ex/Em: 485/535 nm) at 1h, 3h, and 6h.

  • Control: Use N-acetylcysteine (NAC) as a scavenger control. If NAC rescues viability, toxicity is ROS-driven.

Strategic Mitigation: Designing Safer Derivatives

The goal is to retain the pharmacophore while dampening the nitro-toxicity.

StrategyChemical ModificationRationale
Bioisosteric Replacement Replace

with

(Cyano) or

(Trifluoromethyl).
Retains electron-withdrawing character but eliminates nitro-reduction pathway.
Steric Hindrance Add bulky groups (e.g., methyl) ortho to the nitro group.Hinders the approach of nitroreductase enzymes, reducing bioactivation rate.
Redox Potential Tuning Modify the thiosemicarbazide N-terminus with electron-donating groups.Shifts the reduction potential, making the nitro group less likely to accept electrons.
Soft Drug Design Incorporate a hydrolyzable ester linkage.Ensures rapid metabolic clearance of the compound before toxic metabolites accumulate.
Visualization: Lead Optimization Workflow

This workflow guides the decision-making process when a nitro-thiosemicarbazide shows promise but exhibits toxicity.

OptimizationWorkflow Hit Nitro-Hit Compound Ames Ames Test Hit->Ames Result Result? Ames->Result Pos Positive (Mutagenic) Result->Pos >2x Revertants Neg Negative (Safe) Result->Neg <2x Revertants Strategy1 Replace NO2 with CF3/CN Pos->Strategy1 High Potency Loss Risk Strategy2 Ortho-Methylation Pos->Strategy2 Maintain Electronic Character Advance Advance to ADME/PK Neg->Advance Rescreen Rescreen Bioactivity Strategy1->Rescreen Strategy2->Rescreen Rescreen->Ames Iterative Loop

Figure 2: Decision tree for optimizing nitro-substituted thiosemicarbazides to mitigate genotoxicity.

References

  • Denny, W. A., & Palmer, B. D. (2010). Nitro-group containing drugs: Bioreductive activation and toxicity. Journal of Medicinal Chemistry.

  • Richardson, D. R., et al. (2018). The role of oxidative stress in activity of anticancer thiosemicarbazones. Oncotarget.[4]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

  • Kovacic, P., & Somanathan, R. (2014).[5] Nitro aromatic compounds: Electrochemistry, toxicity, and mechanism. Journal of Applied Toxicology.

  • Serda, M., et al. (2017). Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs. Biomedicine & Pharmacotherapy.[2][5][6]

Sources

Methodological & Application

Protocol for the Synthesis of 3-Nitrobenzoyl Hydrazinecarbothioamide via the Reflux Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-nitrobenzoyl hydrazinecarbothioamide, a molecule of interest in medicinal chemistry and drug development due to its thiosemicarbazide core. Thiosemicarbazides and their derivatives are recognized as crucial pharmacophores, exhibiting a wide range of biological activities.[1][2] The protocol herein details the reflux condensation method, a robust and efficient technique for the acylation of thiosemicarbazide with 3-nitrobenzoyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and reliable results.

Introduction and Scientific Rationale

Thiosemicarbazides are versatile building blocks in the synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, which are prominent in many pharmacologically active agents.[1][3][4] The title compound, 3-nitrobenzoyl hydrazinecarbothioamide, combines the thiosemicarbazide moiety with a nitrophenyl group, making it a valuable intermediate for creating novel therapeutic candidates. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties and biological activity of the molecule and can also serve as a handle for further chemical transformations, such as reduction to an amino group.

The reflux method is selected for this synthesis due to its efficiency in driving the reaction to completion. By maintaining the reaction at the boiling point of the solvent, the rate of reaction is significantly increased, typically leading to higher yields and shorter reaction times compared to room temperature methods. Ethanol is chosen as the solvent for its ability to dissolve both reactants and its relatively high boiling point, which is suitable for this condensation reaction.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic acyl substitution reaction. The terminal amino group (-NH₂) of thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final amide product.

Visualized Reaction Mechanism

The diagram below illustrates the step-by-step molecular transformation.

Caption: Step-by-step experimental workflow diagram.

Materials, Reagents, and Apparatus

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Quantity (per run)Supplier
3-Nitrobenzoyl chloride121-90-4185.561.86 g (10 mmol)Sigma-Aldrich, etc.
Thiosemicarbazide79-19-691.130.91 g (10 mmol)Loba Chemie, etc. [5]
Absolute Ethanol64-17-546.0750 mLFisher Scientific, etc.
Distilled Water7732-18-518.02As neededIn-house
Laboratory Apparatus
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter flask assembly

  • Vacuum pump or aspirator

  • Whatman filter paper

  • Glass stirring rod

  • Spatula

  • Analytical balance

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Safety and Handling Precautions

This protocol involves hazardous materials. Adherence to strict safety procedures is mandatory. The experiment should be conducted inside a certified chemical fume hood.

  • 3-Nitrobenzoyl Chloride: Corrosive and moisture-sensitive. [6]Causes severe skin burns and eye damage. Handle with extreme care, wearing appropriate gloves (nitrile or neoprene), safety goggles, and a lab coat. [6]In case of contact, immediately flush the affected area with copious amounts of water. * Thiosemicarbazide: Toxic if swallowed or in contact with skin. [7]It is a suspected mutagen. Avoid inhalation of dust and direct contact with skin or eyes. [7][8]Wear gloves, goggles, and a dust mask when handling the solid.

  • Ethanol: Flammable liquid and vapor. Keep away from open flames and heat sources.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local hazardous waste regulations. Do not pour organic solvents or reaction residues down the drain.

Detailed Experimental Protocol

  • Preparation of Reactants:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.91 g (10 mmol) of thiosemicarbazide in 30 mL of absolute ethanol. Stir until a clear solution is obtained. Gentle warming may be required.

    • In a separate beaker, dissolve 1.86 g (10 mmol) of 3-nitrobenzoyl chloride in 20 mL of absolute ethanol.

  • Reaction Setup:

    • Place the round-bottom flask containing the thiosemicarbazide solution on a heating mantle.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Transfer the 3-nitrobenzoyl chloride solution to a dropping funnel and place it on top of the condenser.

  • Reaction Execution:

    • Begin stirring the thiosemicarbazide solution.

    • Add the 3-nitrobenzoyl chloride solution dropwise to the flask over a period of 15-20 minutes. A precipitate may begin to form immediately.

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation and Purification:

    • After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture slowly into a beaker containing 150 mL of ice-cold distilled water while stirring vigorously. This will cause the product to precipitate out completely.

    • Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid on the filter paper with several portions of cold distilled water (3 x 30 mL) to remove any unreacted starting materials and inorganic byproducts.

    • Press the solid as dry as possible on the filter paper.

  • Drying:

    • Transfer the white/pale yellow solid to a pre-weighed watch glass.

    • Dry the product in a vacuum oven at 50-60 °C for 4-6 hours or until a constant weight is achieved.

    • Calculate the percentage yield. A typical yield for this reaction is in the range of 80-90%.

Characterization of 3-Nitrobenzoyl Hydrazinecarbothioamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

ParameterExpected ResultRationale / Key Features
Appearance White to pale yellow crystalline solid
Melting Point Approx. 205-208 °C (Decomposition)A sharp melting point range indicates high purity.
FT-IR (KBr, cm⁻¹) ~3300-3100 (N-H stretching)~1670 (C=O stretching, Amide I)~1530 & ~1350 (N-O stretching, NO₂)~1250 (C=S stretching)Confirms the presence of key functional groups. [9]
¹H-NMR (DMSO-d₆, δ ppm) ~10.5 (s, 1H, -CO-NH-)~9.5 (s, 1H, -CS-NH-)~8.7 (t, 1H, Ar-H)~8.4 (dd, 2H, Ar-H)~7.8 (t, 1H, Ar-H)~8.3 (br s, 2H, -NH₂)Provides structural confirmation by showing protons in their respective chemical environments. [9]
¹³C-NMR (DMSO-d₆, δ ppm) ~178 (C=S)~165 (C=O)~148 (Ar C-NO₂)~120-135 (Aromatic Carbons)Identifies the carbon skeleton of the molecule. [9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive 3-nitrobenzoyl chloride due to hydrolysis.2. Insufficient reflux time or temperature.1. Use freshly opened or purified 3-nitrobenzoyl chloride.<[10]br>2. Ensure the mixture is actively refluxing and extend the reaction time.
Oily or Gummy Product Impurities present, or incomplete precipitation.1. Ensure vigorous stirring when pouring into ice water.2. Recrystallize the product from a suitable solvent like ethanol or an ethanol-water mixture.
Product is Colored (Dark Yellow/Brown) Side reactions or thermal decomposition.1. Ensure dropwise addition of the acyl chloride to avoid localized overheating.2. Purify the product by recrystallization with a small amount of activated charcoal.
Broad Melting Point Range The product is impure.Recrystallize the product until a sharp, constant melting point is obtained.

Conclusion

The reflux method described in this application note is a reliable and high-yielding procedure for the synthesis of 3-nitrobenzoyl hydrazinecarbothioamide. The protocol emphasizes safety, mechanistic understanding, and thorough characterization, providing researchers with a solid foundation for producing this valuable chemical intermediate for further studies in drug discovery and medicinal chemistry.

References

  • Loba Chemie. (n.d.). THIOSEMICARBAZIDE AR Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Nitrobenzoyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIOSEMICARBAZIDE. Retrieved from [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 14(3), 249–256. Retrieved from [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 200-203. Retrieved from [Link]

  • Google Patents. (2006). CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Awaad, H. (2020). Thiosemicarbazides: Synthesis and reactions. ResearchGate. Retrieved from [Link]

  • Gomaa, M. A.-M. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc, 2010(1), 54-81. Retrieved from [Link]

  • Arshad, N., et al. (2011). 3-Nitrobenzaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Nitrobenzyl)hydrazine. PubChem Compound Database. Retrieved from [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 14(3). Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone as Active Corrosion Inhibitor for Mild Steel in a Hydrochloric Acid Environment. Molecules, 26(24), 7545. Retrieved from [Link]

  • Kumar, S., et al. (2014). Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. International Letters of Chemistry, Physics and Astronomy, 30, 122-130. Retrieved from [Link]

  • Google Patents. (2006). CN1821230A - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine.
  • Adams, R., & Jenkins, R. L. (1925). p-NITROBENZOYL CHLORIDE. Organic Syntheses, 5, 91. Retrieved from [Link]

  • Gomaa, M. A.-M. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Florida Institute of Technology, Scholarship Repository. Retrieved from [Link]

  • El-Kashef, H. S., et al. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Faculty of Pharmacy of Gazi University. Retrieved from [Link]

Sources

Precision Antimicrobial Susceptibility Profiling of Hydrazinecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Protocol Design, Solubility Management, and Data Interpretation

Abstract

Hydrazinecarbothioamide derivatives (thiosemicarbazides) represent a potent class of antimicrobial pharmacophores, often exhibiting dual mechanisms of action: metal chelation-driven membrane permeation and inhibition of bacterial type II topoisomerases (DNA gyrase/Topoisomerase IV). However, their lipophilic nature and poor aqueous solubility present significant challenges in standard susceptibility testing. This guide provides a validated, high-integrity protocol for Broth Microdilution (BMD) specifically adapted for these insoluble compounds, ensuring data accuracy and reproducibility in drug discovery pipelines.

Introduction & Mechanistic Grounding

Standard CLSI/EUCAST protocols often fail for hydrazinecarbothioamides because they do not account for the specific solubility requirements of these "brick-dust" molecules. To generate reliable MIC (Minimum Inhibitory Concentration) data, one must understand the compound's behavior in biological media.

The Solubility-Activity Paradox

Hydrazinecarbothioamides rely on a thioamide core


 that effectively chelates transition metals (

,

,

). This chelation is a double-edged sword:
  • Therapeutic Benefit: Coordination with metals increases lipophilicity, facilitating passive diffusion across the bacterial cell envelope (especially in Gram-negatives). Once inside, the complex can generate reactive oxygen species (ROS) or inhibit DNA gyrase ATPase activity [1].

  • Experimental Hurdle: The same lipophilicity causes rapid precipitation in aqueous Mueller-Hinton Broth (MHB), leading to "fake" turbidity and false-negative results.

Mechanism of Action (MOA)

Unlike fluoroquinolones that stabilize the DNA-gyrase cleavage complex, many hydrazinecarbothioamide derivatives function as ATPase inhibitors of the GyrB subunit [2]. This distinct mode of action makes them valuable against quinolone-resistant strains.[1]

Experimental Design & Solubility Management

Solvent Selection Strategy

Dimethyl sulfoxide (DMSO) is the mandatory solvent. However, DMSO is toxic to bacteria at high concentrations.[2]

  • Safe Limit: Most bacteria tolerate up to 1-2% v/v DMSO without growth inhibition.

  • The "Step-Down" Dilution: Never dilute a high-concentration DMSO stock directly into the final well. Use an intermediate dilution step to prevent "shock precipitation."

Reagent Preparation
  • Stock Solution: Prepare at 100x the highest desired test concentration (e.g., 12,800 µg/mL in 100% DMSO).

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Viability Indicator: Resazurin (Alamar Blue) is highly recommended for these compounds, as their potential precipitation can obscure visual turbidity readings.

Protocol: Modified Broth Microdilution for Lipophilic Compounds

Validated for: S. aureus, E. coli, P. aeruginosa, and mycobacteria.

Phase 1: Inoculum Preparation
  • Colony Selection: Pick 3-5 distinct colonies from a fresh 24h agar plate.

  • Suspension: Resuspend in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in CAMHB to achieve a starting inoculum of

    
     CFU/mL.
    
Phase 2: Compound Dilution (The "2% Rule")

To maintain solubility while keeping DMSO non-toxic, follow this strict dilution logic:

  • Master Stock: Dissolve compound in 100% DMSO at 12.8 mg/mL .

  • Intermediate Plate (Deep Well):

    • Dispense 100 µL of 100% DMSO into columns 2-10.

    • Add 100 µL of Master Stock to column 1.

    • Perform 2-fold serial dilutions in 100% DMSO across the plate.

    • Result: A gradient of drug in pure DMSO.

  • Test Plate (Assay Plate):

    • Dispense 196 µL of CAMHB (without bacteria) into all wells.

    • Transfer 4 µL from the Intermediate Plate to the corresponding wells of the Test Plate.

    • Result: Final DMSO concentration is 2% , preventing precipitation while keeping the drug solubilized.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (from Phase 1) to each well.

    • Final Volume: 300 µL (approx). Note: Adjust volumes to 98µL broth + 2µL drug + 100µL bacteria for standard 200µL final volume.

Phase 3: Incubation & Readout
  • Incubation: 35 ± 2°C for 16-20 hours (aerobic).

  • Visual Check: Inspect for a "button" of bacterial growth.

  • Resazurin Assay (Critical for Precipitates):

    • Add 20 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Colorless = Growth (Metabolic reduction of resazurin).

Workflow Visualization

The following diagram illustrates the "Step-Down" dilution logic required to prevent precipitation.

G cluster_0 Solubility Control Zone Stock Master Stock (100% DMSO) 12.8 mg/mL InterPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->InterPlate Serial Dilution TestPlate Test Plate (Broth + 2% DMSO) InterPlate->TestPlate Transfer 2-4 µL (Keep DMSO < 2%) Readout Readout: Resazurin (Blue/Pink) TestPlate->Readout Incubate 18-24h Bacteria Bacterial Inoculum (0.5 McFarland) Bacteria->TestPlate Add Inoculum

Caption: Step-down dilution workflow ensuring DMSO concentration remains <2% to prevent solvent toxicity while maintaining compound solubility.

Data Analysis & Interpretation

Determining MIC

The MIC is the lowest concentration where the well remains Blue (Resazurin) or shows no visible turbidity .

ObservationResazurin ColorInterpretation
Clear / No PelletBlueInhibition (MIC)
Turbid / PelletPinkGrowth
Precipitate (crystals)BlueInhibition (Verify)
Precipitate (crystals)PinkGrowth (Drug precipitated, inactive)
Structure-Activity Relationship (SAR) Logic

When analyzing your hydrazinecarbothioamide library, look for these trends:

  • N4-Substitution: Bulky aryl groups at the N4 position often enhance lipophilicity and activity against Gram-positives (

    
    ).
    
  • Sulfur Moiety: Replacement of the Sulfur (

    
    ) with Oxygen (
    
    
    
    ) typically abolishes activity, confirming the necessity of metal chelation [3].
  • Schiff Base Linkage: The imine bond (

    
    ) is critical for orienting the molecule in the GyrB ATPase pocket.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in wells Compound crashed out upon contact with aqueous broth.Increase DMSO to 2.5% (verify toxicity control) or use Cyclodextrin as a carrier.
Pink control wells DMSO toxicity or contamination.Ensure DMSO < 2%. Check sterility of DMSO stock.
Inconsistent MICs Inoculum density variance.Use a spectrophotometer for 0.5 McFarland; do not rely solely on visual comparison.
Trailing Endpoints Bacteriostatic activity (common for these derivatives).[3][4]Report MIC at 80% inhibition or use IC50 calculation if using a plate reader.

References

  • Mechanism of Action & Topoisomerase Targeting: Siwek, A., et al. (2024). "Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV." International Journal of Molecular Sciences.

  • GyrB Inhibition Profile: Pommier, Y., et al. (2010). "DNA gyrase as a drug target: current state and perspectives." Chemical Biology & Drug Design.

  • SAR and Metal Chelation Effects: Qamar, H., et al. (2024). "Antibacterial Activity of Transition Metal Complexes of 2-(2-Hydroxybenzylidene) Hydrazinecarbothioamide." Futuristic Biotechnology.

  • CLSI Guidelines for Insoluble Agents: Clinical and Laboratory Standards Institute (CLSI). (2025).[2][4][5][6][7][8] "M100: Performance Standards for Antimicrobial Susceptibility Testing, 35th Edition."

  • DMSO Solvent Effects in MIC Testing: Nobre, M., et al. (2014).[2] "Dimethyl Sulfoxide (DMSO) Concentration Limits in MIC Assays." ResearchGate Protocol Discussion.

Sources

preparation of metal complexes with N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Objective: This guide details the synthesis, isolation, and characterization of transition metal complexes (Cu(II), Ni(II), Co(II), Zn(II)) utilizing N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide (also known as 1-(3-nitrobenzoyl)-4-methylthiosemicarbazide) as a chelating ligand.[1][2]

Scientific Context: Thiosemicarbazides derivatized with acyl groups are pharmacophores of significant interest in drug discovery due to their ability to inhibit ribonucleotide reductase and bind to minor groove DNA.[1] The specific inclusion of the 3-nitrobenzoyl moiety introduces an electron-withdrawing group that alters the acidity of the amide protons, influencing the ligand's ability to tautomerize between thione (keto) and thiol (enol) forms.[2] This tautomerization is the critical determinant of coordination geometry (O-N-S tridentate vs. N-S bidentate).[2]

Key Application Areas:

  • Antimicrobial Development: Nitro-substituted ligands often exhibit enhanced bacteriostatic activity against Gram-positive strains (e.g., S. aureus).[1][2]

  • Oncology: Copper(II) complexes of thiosemicarbazides are potent ROS (Reactive Oxygen Species) generators in tumor cells.[2]

Part 2: Ligand Synthesis (Precursor Protocol)

Before complexation, the ligand must be synthesized in high purity.[1][2] Commercial sources are rare; therefore, de novo synthesis is the standard protocol.[1][2]

Chemical Reaction:


[2]

Protocol:

  • Dissolution: Dissolve 10 mmol (1.81 g) of 3-nitrobenzhydrazide in 30 mL of absolute ethanol. Slight heating (40°C) may be required for complete dissolution.[1][2]

  • Addition: Add 10 mmol (0.73 g) of methyl isothiocyanate dropwise to the hydrazide solution under constant stirring.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The product will crystallize as a solid (typically yellow/off-white).[1][2]

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol to ensure removal of unreacted isothiocyanate.

  • Yield Expectation: 75–85%.

Part 3: Metal Complexation Protocols

The coordination mode depends heavily on the metal salt used (Acetate vs. Chloride) and the pH, which dictates the deprotonation of the enolic oxygen or thione sulfur.[2]

Method A: Synthesis of Cu(II) and Zn(II) Complexes (Acetate Route)

Rationale: Acetate ions act as weak bases, facilitating the deprotonation of the ligand, promoting the formation of neutral, inner-sphere complexes.[2]

Reagents:

  • Ligand (Synthesized in Part 2)[2][3][4]

  • Metal Acetate Hydrate (

    
     or 
    
    
    
    )[2]
  • Solvent: Methanol or Ethanol[1][2]

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 2 mmol of the ligand in 25 mL of hot methanol.

  • Metal Solution: Dissolve 1 mmol of the metal acetate in 15 mL of hot methanol.

    • Note: A 2:1 (Ligand:Metal) ratio is standard for octahedral/distorted geometries, but 1:1 can form polymeric or bridged structures depending on steric bulk.[1][2]

  • Mixing: Add the metal solution slowly to the ligand solution while stirring.

  • Reflux: Reflux the mixture for 3 hours.

    • Observation: Cu(II) complexes typically turn dark green or brown; Zn(II) complexes remain pale/yellow.[2]

  • Precipitation: If no precipitate forms immediately, reduce solvent volume by 50% via rotary evaporation and cool to 4°C.

  • Washing: Filter the solid, wash with hot water (to remove excess acetate), then cold methanol, and finally diethyl ether.[1][2]

  • Drying: Dry in a vacuum desiccator over

    
     or silica gel.
    
Method B: Synthesis of Co(II) and Ni(II) Complexes (Chloride Route)

Rationale: Chloride salts are often used when maintaining the ligand in its neutral (thione) form is desired, or to form cationic complexes with outer-sphere counter-ions.[2]

Step-by-Step Procedure:

  • Stoichiometry: Prepare a 1:1 or 1:2 molar ratio (Metal:Ligand) depending on desired coordination number (4 vs 6).[1][2]

  • Solvent System: Use Ethanol.[1][2]

  • Reaction: Mix hot ethanolic solutions of Metal Chloride (

    
    ) and Ligand.
    
  • pH Adjustment (Critical):

    • For Neutral Complexes: Add dilute

      
       or triethylamine dropwise until pH 
      
      
      
      7–8.[1][2] This forces deprotonation and coordination via the thiol sulfur (
      
      
      ).[2]
    • For Cationic Complexes: Do not adjust pH.[1][2] The ligand coordinates as a neutral thione.[1][2][4]

  • Reflux: Reflux for 4–5 hours.

  • Isolation: Filter the resulting precipitate, wash with ethanol, and dry.

Part 4: Visualization of Workflows & Mechanisms

Diagram 1: Synthesis and Coordination Logic

This diagram illustrates the chemical pathway from precursors to the final metal complex, highlighting the tautomeric shift essential for coordination.[2]

LigandSynthesis NBH 3-Nitrobenzhydrazide Ligand N-methyl-2-(3-nitrobenzoyl) hydrazinecarbothioamide (Ligand L) NBH->Ligand Reflux EtOH MIT Methyl Isothiocyanate MIT->Ligand Tautomer Enol-Thiol Tautomerization (pH dependent) Ligand->Tautomer Solution State Complex Metal Complex [M(L)2] or [M(L)Cl] Tautomer->Complex Coordination MetalSalt Metal Salt (Cu/Zn/Ni/Co) MetalSalt->Complex + Heat

Caption: Workflow for the synthesis of the ligand and subsequent metal complexation via tautomeric activation.

Diagram 2: Coordination Modes (ONS vs NS)

The ligand is versatile.[1][2] This diagram details the two primary binding modes researchers must verify.

CoordinationModes LigandState Ligand State Thione Thione Form (Neutral) C=S, C=O intact LigandState->Thione Acidic/Neutral pH Thiol Thiol Form (Anionic) C-S(-), C-O(-) potential LigandState->Thiol Basic pH / Acetate ModeA Bidentate (NS) Coordinates via: 1. Azomethine N 2. Thione S Thione->ModeA Forms Cationic Complex ModeB Tridentate (ONS) Coordinates via: 1. Carbonyl O (Enolic) 2. Azomethine N 3. Thiol S Thiol->ModeB Forms Neutral Complex

Caption: Divergent coordination modes driven by pH and metal salt counter-ions.[2]

Part 5: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized complexes must be validated against the following criteria.

Infrared Spectroscopy (FT-IR) Diagnostics

The most immediate proof of complexation is the shift in vibrational frequencies.[2]

Functional GroupLigand (

)
Complex (

)
Diagnostic Interpretation

3200–3300Disappears/WeakensDeprotonation of hydrazinic NH upon coordination.[1][2]

(Amide I)
1650–1670Shift (-10 to -30)Indicates Carbonyl Oxygen coordination (Tridentate mode).[1][2]

(Azomethine)
1600–1620Shift (-10 to -20)Indicates Azomethine Nitrogen coordination.[1][2]

800–850Shift (-20 to -40)Strong indicator of Sulfur coordination (Thione/Thiol).[1][2]

Absent400–550Definitive proof of metal-ligand bond formation.[1][2]
Molar Conductance

Dissolve the complex in DMF or DMSO (


) and measure conductivity.[2]
  • < 20

    
    :  Non-electrolyte.[1][2] (Indicates neutral complex, likely deprotonated ligand).[1][2]
    
  • > 60

    
    :  1:1 Electrolyte.[1][2] (Indicates counter-ions like 
    
    
    
    or
    
    
    are outside the coordination sphere).[1]
Magnetic Susceptibility (Room Temp)
  • Cu(II): 1.7–1.9 B.M.[2] (Mononuclear, paramagnetic).[1][2]

  • Ni(II): Diamagnetic (Square Planar) OR 2.9–3.3 B.M.[2] (Octahedral).[1][2][3][5]

  • Zn(II): Diamagnetic (Confirmation of

    
     system).[2]
    

Part 6: Biological Relevance & Safety

Safety Note:

  • Methyl Isothiocyanate: Highly toxic and lachrymator.[1][2] Handle strictly in a fume hood.

  • Nitro Compounds: Potential explosion hazard if heated dry.[1][2] Do not grind vigorously.

Biological Screening Context: When testing these complexes for drug development:

  • Solubility: These complexes are often insoluble in water.[1][2] Prepare stock solutions in DMSO (Dimethyl Sulfoxide).

  • Control: Always run the free ligand alongside the metal complex.[1][2] Metal complexation often enhances lipophilicity (Chelation Theory), facilitating cell membrane penetration and increasing potency compared to the free ligand [1].[2]

References

  • MDPI. (2025). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Available at: [Link][2][6]

  • Indian Academy of Sciences. (2000). Thiosemicarbazone complexes of the platinum metals: A story of variable coordination modes. Available at: [Link]

  • National Institutes of Health (PMC). (2020).[1][2] Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones. Available at: [Link]

  • ResearchGate. (2020).[1][2] Synthesis, Characterization and Antimicrobial Study of 3-nitrobenzaldehyde Thiosemicarbazone and its Metal Complexes. Available at: [Link]

  • Organic Syntheses. (1976).[1][2] 1-Formyl-3-Thiosemicarbazide and 1,2,4-Triazole-3(5)-thiol.[1][2][7] Org. Synth. 1976, 56,[1][2] 72. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Nitrobenzoyl Hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Nitrobenzoyl hydrazinecarbothioamide (and its derivatives) represents a class of thiosemicarbazides widely investigated for antimicrobial, antitubercular, and antiviral properties. However, their rigid crystalline structure—stabilized by extensive intermolecular hydrogen bonding (N-H···S and N-H···O) and the electron-withdrawing nitro group—creates significant solubility challenges.

Users frequently encounter a dichotomy: the compound is often synthesized in refluxing ethanol but exhibits poor solubility in the same solvent at room temperature. Conversely, while highly soluble in DMSO (Dimethyl Sulfoxide), improper dilution into aqueous biological media leads to immediate precipitation ("crashing out"), invalidating screening data.

This guide provides a mechanistic understanding of these solubility profiles and actionable protocols to ensure experimental reproducibility.

Solubility Profile & Physicochemical Data

The following data summarizes the thermodynamic solubility behavior observed in standard laboratory conditions.

SolventSolubility RatingTemperature DependencePrimary Use Case
DMSO High (> 20 mg/mL)LowStock solutions, NMR, Biological Assays
DMF High (> 20 mg/mL)LowAlternative stock solvent
Ethanol (Abs.) Low (< 2 mg/mL at RT)High (Soluble at reflux)Recrystallization, Synthesis
Water Insoluble NegligibleAnti-solvent, Wash buffer
Acetone Moderate ModerateCleaning, Precipitation

Troubleshooting Hub: Issues & Solutions

Issue 1: "My compound will not dissolve in Ethanol at room temperature."

Diagnosis: This is expected behavior. Nitrobenzoyl hydrazinecarbothioamide derivatives possess high lattice energy due to the stacking interactions of the nitro-aromatic ring and the hydrogen bond network of the thiosemicarbazide moiety. Ethanol at room temperature (


) lacks the dielectric strength to overcome these lattice forces.

Corrective Action:

  • Heat to Reflux: The compound requires thermal energy to disrupt the crystal lattice. Heat the ethanol suspension to boiling (

    
    ). The compound should dissolve completely.
    
  • Recrystallization Protocol: If your goal is purification, this temperature-dependent solubility is advantageous. Dissolve at reflux, then cool slowly to

    
     to recover pure crystals.
    
  • Do NOT use for Bioassays: Do not attempt to use ethanol as the primary vehicle for biological assays at room temperature; the compound will likely precipitate during the experiment.

Issue 2: "Precipitation occurs immediately when I add my DMSO stock to the cell culture medium."

Diagnosis: This is a classic "solvent shock" or "antisolvent effect." While soluble in DMSO, the compound is hydrophobic (LogP > 2). When a concentrated DMSO stock is introduced to an aqueous buffer (water is a strong antisolvent for this molecule), the local concentration exceeds the aqueous solubility limit before mixing is complete.

Corrective Action:

  • Reduce Stock Concentration: If your stock is

    
    , lower it to 
    
    
    
    .
  • Stepwise Dilution: Do not jump from

    
     DMSO to 
    
    
    
    DMSO in one step. Perform an intermediate dilution (e.g., dilute stock 1:10 in DMSO first, or use a transition solvent like PEG-400 if compatible).
  • Warm the Media: Pre-warm your culture medium to

    
     before adding the compound to increase kinetic solubility.
    
  • Vortex During Addition: Add the DMSO stock dropwise while vortexing the aqueous buffer to disperse the compound rapidly, preventing local supersaturation.

Issue 3: "Can I use DMSO for recrystallization?"

Diagnosis: Technically yes, but practically no. DMSO has a high boiling point (


) and low volatility. Removing DMSO from the recovered crystals is incredibly difficult without high-vacuum ovens, and residual DMSO can interfere with subsequent biological data or elemental analysis.

Corrective Action:

  • Switch Solvent System: Use Ethanol/Water or DMF/Water .

  • DMF Method: Dissolve the compound in a minimum volume of DMF (Dimethylformamide) at room temperature. Slowly add water (antisolvent) until turbidity persists. Cool to

    
    . Filter and wash copiously with water to remove DMF.
    

Standard Operating Procedures (SOPs)

SOP A: Preparation of Stock Solution for Bioassays

Objective: Create a stable


 stock solution free of micro-precipitates.
  • Weighing: Weigh

    
     of Nitrobenzoyl hydrazinecarbothioamide into a 
    
    
    
    amber glass vial (protect from light to prevent nitro-group photoreduction).
  • Solvent Addition: Calculate the required volume of 100% DMSO (molecular biology grade).

    • Formula:

      
      
      
  • Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.

  • Sonication (Critical): Sonicate in a water bath for 5–10 minutes at ambient temperature. This ensures the breakdown of any microscopic crystal aggregates that vortexing missed.

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If "schlieren" lines or turbidity are visible, continue sonicating.

SOP B: Recrystallization (Purification)

Objective: Purify crude product synthesized from hydrazine hydrate and isothiocyanate.

  • Setup: Place crude solid in a round-bottom flask equipped with a reflux condenser.

  • Solvent: Add Ethanol (95% or absolute) . Start with

    
     per gram of solid.
    
  • Reflux: Heat to reflux with magnetic stirring.

  • Titration: If solid remains after 5 minutes of reflux, add more ethanol in

    
     increments until clear.
    
  • Filtration (Hot): If black specks (impurities) remain, filter the hot solution through a pre-warmed glass funnel.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed, then place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the crystals under vacuum. Wash with cold ethanol. Dry in a desiccator.

Visual Troubleshooting Guides

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Solubility Issue SolventCheck Which solvent are you using? Start->SolventCheck Ethanol Ethanol SolventCheck->Ethanol DMSO DMSO SolventCheck->DMSO HeatCheck Is the solution heated? Ethanol->HeatCheck Yes Yes HeatCheck->Yes Yes No No HeatCheck->No No Dissolved Compound Dissolves (Standard Behavior) Precipitate Precipitate at RT (Lattice Energy High) Action1 Action: Heat to Reflux for Synthesis/Purification Precipitate->Action1 AppCheck Application? DMSO->AppCheck Bioassay Bioassay (Aqueous Dilution) AppCheck->Bioassay NMR NMR / Stock AppCheck->NMR CrashOut Precipitation upon dilution? Bioassay->CrashOut Action2 Action: Sonicate Stock; Vortex media during addition; Keep DMSO < 1% final vol CrashOut->Action2 Yes->Dissolved No->Precipitate

Caption: Decision logic for addressing common solubility failures based on solvent choice and thermal conditions.

Figure 2: Biological Assay Preparation Workflow

BioassayPrep Step1 1. Weigh Solid (Nitrobenzoyl derivative) Step2 2. Dissolve in 100% DMSO (Vortex + Sonicate) Step1->Step2 Step3 3. Check Clarity (Must be clear) Step2->Step3 Step5 5. Dilution Step Add DMSO stock dropwise while vortexing media Step3->Step5 Step4 4. Prepare Media (Pre-warm to 37°C) Step4->Step5 Combine Step6 6. Final Assay Plate (Max 0.5-1% DMSO) Step5->Step6

Caption: Step-by-step workflow to prevent compound precipitation during biological media preparation.

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent for the stock solution? A: No. These compounds are generally insoluble in water. Adding water to your high-concentration stock will cause immediate precipitation. Keep the stock in 100% DMSO and only introduce water/media at the final dilution step.

Q: Does the position of the nitro group (ortho, meta, para) affect solubility? A: Yes, slightly. The para-nitro isomer often has the highest melting point and lowest solubility due to better symmetry and crystal packing (intermolecular stacking). The ortho-isomer may be slightly more soluble due to steric hindrance disrupting the crystal lattice, but for practical purposes, treat all isomers as requiring the protocols above.

Q: Is the compound stable in DMSO? A: Generally, yes. However, DMSO is hygroscopic (absorbs water from air). If a DMSO stock is left uncapped, water absorption can cause the compound to precipitate over time. Always store DMSO stocks in aliquots at


 with tight seals.

References

  • Synthesis and reactions of Thiosemicarbazides. ResearchGate. Available at: [Link]

  • Synthesis, characterization, and tuberculostatic activity of novel 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi. ResearchGate.[1] Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism. National Institutes of Health (PMC). Available at: [Link]

Sources

optimizing reaction time for 3-nitrobenzoyl isothiocyanate condensation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide not just solutions, but a foundational understanding of the principles governing the condensation of 3-nitrobenzoyl isothiocyanate. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions based on a solid mechanistic and kinetic framework.

Introduction: The Reactivity of 3-Nitrobenzoyl Isothiocyanate

3-Nitrobenzoyl isothiocyanate is a powerful electrophile, prized for its ability to readily react with nucleophiles. The key to its reactivity lies in its structure: the isothiocyanate group (-N=C=S) provides the electrophilic carbon, and its reactivity is significantly enhanced by the strong electron-withdrawing effect of the 3-nitrobenzoyl moiety.[1] This electronic arrangement makes the isothiocyanate carbon highly susceptible to nucleophilic attack, primarily by primary and secondary amines, to form stable N-(3-nitrobenzoyl)-N'-substituted thiourea derivatives.[1][2]

However, optimizing the condensation to achieve rapid reaction times and high yields requires careful control of several experimental variables. This guide addresses the most common challenges encountered in the laboratory.

Troubleshooting Guide: Optimizing Reaction Dynamics

This section is formatted as a series of common problems and provides detailed, actionable solutions grounded in chemical principles.

Q1: My reaction is extremely slow or appears to have stalled. How can I increase the reaction rate?

A sluggish reaction is a frequent issue, often stemming from suboptimal reaction conditions. Several factors can be adjusted to accelerate the condensation.

A1: Key Optimization Strategies:

  • Increase Temperature: The rate of most chemical reactions increases with temperature, as more molecules possess the necessary activation energy to collide effectively.[3] If your reactants and desired product are thermally stable, gently heating the reaction mixture (e.g., to 40-60 °C) is often the most straightforward way to increase the rate.[4] Monitor the reaction closely by TLC to avoid potential decomposition or side-product formation at elevated temperatures.

  • Adjust Reactant Concentration: The condensation reaction is typically second-order, meaning its rate is dependent on the concentration of both the isothiocyanate and the nucleophile (e.g., amine).[3][5] Running the reaction at a higher concentration can increase the frequency of molecular collisions and, therefore, the reaction rate. However, be mindful of solubility limits and potential exothermic effects.

  • Employ a Catalyst: The addition of a catalyst can dramatically increase the reaction rate without being consumed.

    • Base Catalysis: For amine nucleophiles, a non-nucleophilic base like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective.[4][6] The base deprotonates the amine, increasing its nucleophilicity. Furthermore, kinetic studies have shown that a second molecule of the amine reactant can itself catalyze the prototropic rearrangement of the intermediate, accelerating the final step to the stable thiourea product.[7]

    • Acid Catalysis: While less common for this specific reaction, in some contexts, a catalytic amount of acid might protonate the isothiocyanate, making it more electrophilic. This is highly substrate-dependent and should be approached with caution, as it can also lead to unwanted side reactions.

  • Re-evaluate Your Solvent Choice: The solvent plays a critical role in stabilizing reactants and transition states.[8][9] For the reaction of a neutral nucleophile with an electrophile, polar aprotic solvents are often ideal. See the detailed answer in Q2.

Q2: How do I choose the optimal solvent for my 3-nitrobenzoyl isothiocyanate condensation?

The choice of solvent is critical and can mean the difference between a reaction that takes hours and one that completes in minutes.

A2: Solvent Selection Principles:

The condensation of an amine with an isothiocyanate proceeds through a polar, zwitterionic intermediate.[1][2] According to Hughes-Ingold solvent theory, a reaction where neutral reactants form a charged transition state is accelerated by polar solvents. However, the type of polar solvent is crucial.

  • Recommended Solvents (Polar Aprotic): Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF) are generally preferred.[4] These solvents can stabilize the polar transition state but do not strongly solvate the amine nucleophile through hydrogen bonding. This leaves the amine's lone pair of electrons more available for nucleophilic attack, enhancing its reactivity.[3][8]

  • Solvents to Use with Caution (Polar Protic): Solvents like ethanol, methanol, or water can form strong hydrogen bonds with the amine nucleophile.[3] This "cages" the amine, reducing its nucleophilicity and slowing down the reaction. Furthermore, these solvents can act as competing nucleophiles, especially under basic conditions or at elevated temperatures, leading to hydrolysis of the isothiocyanate or formation of undesired monothiocarbamates.[10][11]

  • Solvents to Avoid (Nonpolar): Nonpolar solvents like hexane or toluene are generally poor choices as they cannot effectively stabilize the polar transition state, leading to very slow reaction rates.

Solvent ClassExample(s)Dielectric Constant (ε)RationaleExpected Rate Effect
Polar Aprotic DMF, Acetonitrile, THFHigh (37, 37.5, 7.5)Stabilizes polar transition state; does not over-solvate the nucleophile.Fastest
Polar Protic Methanol, EthanolHigh (33, 24.5)Stabilizes transition state but deactivates nucleophile via H-bonding.Slower
Nonpolar Toluene, HexaneLow (2.4, 1.9)Fails to stabilize the polar transition state.Very Slow

Note: Dielectric constants are approximate values at 20-25°C.[12]

Q3: I'm observing low yields and multiple byproducts on my TLC. What are the likely causes and how can I fix this?

Low yields are often due to the degradation of the starting material or the formation of side products.

A3: Troubleshooting Low Yields and Byproducts:

  • Hydrolysis: 3-Nitrobenzoyl isothiocyanate is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[4] This reaction consumes the isothiocyanate and forms an unstable carbamic acid, which can decompose further.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Instability of Isothiocyanate: Isothiocyanates can be sensitive to light and heat.

    • Solution: Store the 3-nitrobenzoyl isothiocyanate in a cool, dark, and dry place.[4] If you suspect degradation, consider purifying the isothiocyanate before use or generating it in situ from 3-nitrobenzoyl chloride and a thiocyanate salt (e.g., KSCN) in an anhydrous solvent like acetone, and using the resulting solution directly.[1][13]

  • Formation of Symmetrical Thiourea: If your synthesis involves the in situ generation of the isothiocyanate from a primary amine precursor, this isothiocyanate can react with the starting amine to form an unwanted symmetrical thiourea.

    • Solution: Use a two-step, one-pot method where the isothiocyanate is fully formed before the second, desired nucleophile is added.[4]

The workflow below illustrates a decision-making process for troubleshooting these common issues.

G start Low Yield / Multiple Spots check_moisture Are reaction conditions strictly anhydrous? start->check_moisture check_reagent Is the isothiocyanate starting material pure? check_moisture->check_reagent Yes add_drying Use oven-dried glassware, anhydrous solvents, and inert atmosphere. check_moisture->add_drying No check_temp Is reaction temperature too high? check_reagent->check_temp Yes purify_reagent Purify isothiocyanate or use freshly prepared (in-situ generation). check_reagent->purify_reagent No lower_temp Decrease reaction temperature and monitor for byproduct formation via TLC. check_temp->lower_temp Yes end_node Problem Likely Resolved check_temp->end_node No

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the condensation of 3-nitrobenzoyl isothiocyanate with a primary amine?

A: The reaction proceeds via a two-step nucleophilic addition mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the highly electrophilic carbon atom of the isothiocyanate group.[1][2]

  • Intermediate Formation & Proton Transfer: This attack forms a transient, polar zwitterionic intermediate. This intermediate is rapidly stabilized by a proton transfer from the nitrogen to the sulfur atom, yielding the final, stable N,N'-disubstituted thiourea product.[1][7]

The mechanism is visualized in the diagram below.

Caption: Mechanism of thiourea formation.

Experimental Protocols

General Protocol for the Condensation of 3-Nitrobenzoyl Isothiocyanate with a Primary Amine

This protocol provides a robust starting point for your optimization experiments.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or DCM, approx. 0.1-0.5 M).

  • Addition: To the stirred amine solution, add 3-nitrobenzoyl isothiocyanate (1.0-1.05 equivalents) at room temperature. The addition can be done portion-wise or dropwise if the reaction is noticeably exothermic.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the limiting reactant.

  • Optimization: If the reaction is slow after 1-2 hours, consider the following steps:

    • Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 equivalents).

    • Gently heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude thiourea product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

References
  • Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. (n.d.). Google Vertex AI.
  • Optimization of the reaction conditions. | Download Scientific Diagram. (n.d.). ResearchGate.
  • Jiang, Z. T., et al. (n.d.). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Google Vertex AI.
  • The kinetics and mechanism of aminolysis of isothiocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Troubleshooting common side reactions in thiourea synthesis. (2025). BenchChem.
  • Nguyen, T. B., & Retailleau, P. (2021). Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. Organic Chemistry Portal.
  • (PDF) The reaction of allyl isothiocyanate with hydroxyl and beta-cyclodextrin using ultraviolet spectrometry. (n.d.). ResearchGate.
  • Optimization of reaction conditions for compound 3e. (n.d.). ResearchGate.
  • 4-Nitrobenzoyl isothiocyanate | 28115-92-6. (2026). BenchChem.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate.
  • COMBINED EXPERIMENTAL AND COMPUTATIONAL APPROACHES FOR CHEMICAL-KINETICS INVESTIGATION OF BENZOYL ISOTHIOCYANATE FORMATION. (2020). I.K. Press.
  • DABCO-Catalyzed Reaction of 2-Naphthols with Aryl Isothiocyanates: Access to 2-Iminonaphtho-1,3-oxathioles | Request PDF. (n.d.). ResearchGate.
  • Reaction mechanism of acetyl isothiocyanate with primary amines. (2025). BenchChem.
  • Reaction Condition Optimization. (n.d.). Creative Biolabs.
  • Abraham, M. H. (1985). Solvent effects on reaction rates. Pure and Applied Chemistry.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
  • Method for the preparation of aryl isothiocyanates. (n.d.). Google Patents.

Sources

Technical Support Center: Stability of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: February 21, 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide. This guide provides in-depth answers to frequently asked questions and troubleshooting strategies to address common stability issues encountered during experimentation. Our goal is to ensure the integrity of your results by explaining the causality behind experimental choices and providing robust, self-validating protocols.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the chemical stability of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide. Understanding these principles is the first step toward generating reliable and reproducible data.

Q1: What are the primary chemical liabilities and potential degradation pathways for N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide in solution?

A1: The structure of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide contains several functional groups susceptible to degradation. The primary pathways are hydrolysis, oxidation, and photodegradation.[1]

  • Hydrolysis: The molecule has two key amide-like bonds: the benzoyl-hydrazine linkage and the hydrazine-carbothioamide linkage. Under acidic or basic conditions, these bonds can be cleaved.[1] Acid-catalyzed hydrolysis typically protonates the carbonyl oxygen or thione sulfur, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion.

  • Oxidation: The thiourea moiety (hydrazinecarbothioamide) is the most significant liability for oxidation. The sulfur atom can be easily oxidized by atmospheric oxygen or other oxidizing agents present in the experimental medium, potentially forming urea derivatives, sulfinic acids, or sulfonic acids.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions. Both the thiourea group and the nitroaromatic ring can absorb UV light, leading to the formation of radicals and subsequent degradation into various cleavage or recombination products.[1]

Q2: How significantly does pH impact the stability of this compound in aqueous or semi-aqueous solutions?

A2: The pH of the solution is a critical factor governing the stability of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide. Both strongly acidic and strongly basic conditions are expected to accelerate hydrolytic degradation.[1]

  • Acidic Conditions (pH < 4): Promotes hydrolysis of the amide and thioamide linkages. The rate of degradation is typically proportional to the hydronium ion concentration.

  • Neutral Conditions (pH ≈ 6-8): The compound is expected to be most stable in this range, although slow oxidation of the sulfur atom may still occur.

  • Basic Conditions (pH > 8): Promotes hydrolysis, often at a faster rate than in acidic conditions, due to the strong nucleophilicity of the hydroxide ion.

It is imperative to perform a preliminary pH stability screen in your specific experimental buffer to determine the viable pH window for your assay.

Q3: What are the recommended practices for preparing and storing stock solutions to ensure their integrity?

A3: Proper preparation and storage are crucial for preventing premature degradation and ensuring experimental reproducibility.

  • Solvent Selection: The compound is predicted to have limited water solubility. Start by dissolving the compound in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a high-concentration stock (e.g., 10-50 mM). For working solutions, anhydrous ethanol or methanol may also be suitable.[2]

  • Storage Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C. Temperature is a key factor in chemical stability; lower temperatures slow the rate of all potential degradation reactions.[3]

  • Light Protection: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect the compound from light-induced degradation.[1]

  • Inert Atmosphere: For maximum stability during long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation that can be accelerated by repeated temperature changes.

  • Use Freshly Prepared Solutions: Whenever possible, prepare fresh working dilutions from the stock solution immediately before use. Do not store dilute aqueous solutions for extended periods.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a logical, step-by-step approach to diagnosing and solving common problems that may arise during your experiments.

Issue 1: My biological assay results are inconsistent or show lower-than-expected potency.
  • Underlying Cause: This is a classic symptom of compound degradation. The active parent compound is likely degrading in the stock solution or, more commonly, in the aqueous assay buffer during the incubation period.[1]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent bioactivity.

  • Recommended Actions:

    • Verify Stock Integrity: Analyze your stock solution via HPLC-UV (see Protocol 1). Compare the chromatogram to that of a freshly prepared standard. Look for a decrease in the main peak area and the appearance of new peaks.

    • Assess Stability in Assay Buffer: Incubate the compound in your final assay buffer under the exact experimental conditions (temperature, time, light). Analyze samples at different time points (e.g., 0, 1, 2, 4, 24 hours) by HPLC to quantify the remaining parent compound.

    • Optimize Assay Conditions: If degradation is observed, consider shortening the incubation time, adjusting the buffer pH to a more neutral range (if the assay permits), or including an antioxidant like N-acetylcysteine if oxidative degradation is suspected.

Issue 2: I observe new, unidentified peaks in my HPLC or LC-MS analysis over time.
  • Underlying Cause: You are directly observing the formation of degradation products. The identity of these products can provide crucial clues about the degradation pathway.[1]

  • Troubleshooting Workflow:

    • Characterize Degradants: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. Compare these masses to the potential degradation products outlined in Section 4. For example, a mass increase of +16 Da could indicate oxidation, while a loss of the nitrobenzoyl group would result in a specific mass decrease.

    • Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) as described in Protocol 2. This study serves as a "fingerprint" map, helping you to tentatively identify the degradants seen in your experiment by matching their retention times and mass spectra.[4]

    • Confirm Peak Identity: If necessary, isolate the degradation products using preparative HPLC for full structural elucidation by NMR.

Issue 3: The compound precipitates when I dilute my DMSO stock into an aqueous buffer.
  • Underlying Cause: This is a solubility issue. The high concentration of the organic stock solvent (DMSO) is miscible with the aqueous buffer, but the compound itself has low aqueous solubility and crashes out of solution.

  • Recommended Actions:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%, to maintain solubility without causing solvent-induced artifacts.

    • Use Co-solvents: Prepare intermediate dilutions in a solvent like ethanol or a mix of ethanol/water before the final dilution into the aqueous buffer.

    • Test Different Buffers: Solubility can be pH-dependent. If stability allows, test solubility in buffers with slightly different pH values.

    • Sonication: Briefly sonicate the final solution in an ultrasonic water bath to aid dissolution, but be mindful of potential heating.

    Solvent Typical Use Considerations
    DMSO Primary Stock SolutionHigh dissolving power; keep final concentration low.
    Ethanol Intermediate DilutionsGood for bridging from DMSO to aqueous buffers.
    Methanol Intermediate DilutionsSimilar to ethanol; can be used in HPLC mobile phases.[5][6]
    Aqueous Buffers Final Working SolutionStability is highly dependent on pH and composition.

Section 3: Protocols for Stability Assessment

These protocols provide a framework for quantitatively assessing the stability of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm and 320 nm. The nitroaromatic group should provide strong absorbance.[7]

  • Sample Preparation: Dilute samples in a 50:50 mixture of water:acetonitrile to a final concentration of ~10-20 µg/mL.

  • Analysis: Inject 10 µL. Calculate stability as the percentage of the parent peak area remaining relative to the T=0 sample.

Protocol 2: Forced Degradation Study Workflow

This study is essential for understanding the compound's liabilities and identifying potential degradation products.[4]

  • Prepare Solutions: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[1]

    • Thermal Stress: Incubate the solution at 80°C for 48 hours.

    • Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24-48 hours.

  • Control Sample: Keep one solution at -20°C in the dark as an unstressed control.

  • Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary (for acid/base samples), dilute, and analyze using the HPLC-UV method (Protocol 1) and LC-MS to identify degradants.

Stress Condition Reagent/Setup Primary Degradation Pathway Targeted Potential Products
Acidic 0.1 M HCl, 60°CHydrolysis3-Nitrobenzoic acid, N-methylhydrazinecarbothioamide
Basic 0.1 M NaOH, 60°CHydrolysis3-Nitrobenzoate, various thioamide fragments
Oxidative 3% H₂O₂, RTOxidationN-methyl-2-(3-nitrobenzoyl)hydrazinecarboxamide (Urea analog)[1]
Thermal 80°CThermolysisComplex mixture of cleavage products
Photolytic UV/Visible LightPhotodegradationIsomers, cleavage products (amines, isothiocyanates)[1]

Section 4: Visualizing Potential Degradation Pathways

The following diagram illustrates the primary sites of chemical instability on the N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide molecule.

G cluster_main N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide cluster_pathways Degradation Pathways cluster_products Potential Degradation Products mol Structure Image Placeholder hydrolysis Hydrolysis (H⁺ or OH⁻) mol->hydrolysis Amide/Thioamide Bonds oxidation Oxidation (e.g., H₂O₂) mol->oxidation Sulfur Atom photolysis Photodegradation (UV Light) mol->photolysis Aromatic/Thione Moiety prod1 3-Nitrobenzoic Acid + Thio-hydrazine fragment hydrolysis->prod1 prod2 Urea Analog (C=S -> C=O) oxidation->prod2 prod3 Cleavage Products (Isothiocyanates, Amines) photolysis->prod3

Caption: Potential degradation pathways of the target compound.

References

  • BenchChem Technical Support Team. (2025). Preventing degradation of thiourea derivatives during long-term storage. BenchChem.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene. ATSDR.
  • TCI Chemicals. (2024). Safety Data Sheet for a related compound. TCI.
  • ChemBK. (2024). N-Methyl-hydrazine carbothioamide - Physico-chemical Properties. ChemBK.
  • Yüksek, H., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
  • Yüksek, H., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC.
  • Al-Sabbagh, B.H., & Al-Alawy, A.F. (2025). Thiourea Degradation in Aqueous Solutions via Ozonation. Desalination and Water Treatment.
  • PubChem. (2026). (2e)-n-methyl-2-(3-nitrobenzylidene)hydrazinecarbothioamide. National Center for Biotechnology Information.
  • El-Gaby, M.S.A., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC.
  • Taha, Z.A., et al. (2021). Solvent free synthesis of hydrazine carbothioamide derivatives. Bulletin of the Chemical Society of Ethiopia.
  • Ali, B., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI.
  • Sreekanth, N., et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities. PMC.
  • Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring. USP.
  • Li, Y., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • Cheméo. (2023). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Cheméo.
  • Sigma-Aldrich. N-METHYL-2-(4-METHYLBENZOYL)HYDRAZINECARBOTHIOAMIDE. MilliporeSigma.
  • Qasem Ali, A., et al. (2012). (Z)-N-Methyl-2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide. Acta Crystallographica Section E.
  • Oxford Diffraction. (2009). CrysAlis RED software. Oxford Diffraction Ltd.
  • Qasem Ali, A., et al. (2012). (Z)-N-Methyl-2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide. PMC.
  • PubChem. N-Methylhydrazinecarbothioamide. National Center for Biotechnology Information.
  • Bolte, M., et al. (2014). N-Methyl-2-(1-methyl-3-phenylprop-2-en-1-ylidene)hydrazinecarbothioamide. PMC.
  • Olar, R., et al. (2015). Hydrazinecarbothioamides and 1,3,4-thia/oxadiazoles derivatives with potential biological activity: Synthesis and spectral characterization. ResearchGate.
  • Ross, D., et al. (1986). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
  • Sharma, S., et al. (2015). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.
  • Li, W., & Tse, F.L.S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis.
  • Wang, Y., & Wang, J. (2015). A general LC-MS method for the determination of trace level genotoxic impurities with nitroaromatic functionality. Analytical Methods.
  • Fisher Scientific. (2023). Safety Data Sheet for 4-Methyl-3-thiosemicarbazide. Fisher Scientific.
  • Liu, Z., et al. (2018). A highly sensitive naked-eye fluorescent probe for trace hydrazine based on 'C-CN' bond cleavage. PubMed.
  • Patel, D. (2019). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. ResearchGate.

Sources

Validation & Comparative

1H NMR spectral analysis of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 1H NMR Spectral Analysis of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Part 1: Executive Summary & Structural Logic

Topic: 1H NMR Characterization of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide. Compound Class: Acyl Thiosemicarbazide. Primary Application: Pharmacophore in drug discovery (Antimicrobial, Anticancer, and Ribonucleotide Reductase inhibition).

This guide provides a rigorous spectral analysis of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide, explicitly distinguishing it from its common structural analog, the thiosemicarbazone derivative. The presence of the benzoyl hydrazine linkage (


) versus the benzylidene  imine linkage (

) is the critical structural differentiator, drastically altering the 1H NMR profile.

Key Spectral Signatures:

  • Deshielded Amide Protons: Three distinct NH signals in the downfield region (8.0–11.0 ppm) due to the electron-withdrawing nitro group and thioamide anisotropy.

  • N-Methyl Coupling: A characteristic doublet or broad quartet at ~3.0 ppm, confirming the N-methyl substitution.

  • Nitro-Aromatic Pattern: A distinctive deshielding pattern on the phenyl ring protons due to the meta-nitro substituent.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral integrity, the following protocol synthesizes the compound and prepares it for analysis. This workflow is designed to minimize solvent-solute exchange that can obscure critical NH signals.

Synthesis Workflow (Brief)
  • Reactants: 3-Nitrobenzhydrazide + Methyl Isothiocyanate.

  • Solvent: Absolute Ethanol (reflux).[1]

  • Purification: Recrystallization from Ethanol/DMF.

NMR Sample Preparation Strategy

The choice of solvent is binary: DMSO-d6 is mandatory.

  • Why not CDCl3? The compound is polar and forms intermolecular hydrogen bonds. Chloroform yields poor solubility and broad, unresolved peaks.

  • Why DMSO-d6? It disrupts intermolecular H-bonding, sharpening the amide signals, and its high polarity stabilizes the polar transition states of the thioamide tautomers.

Step-by-Step Protocol:

  • Mass: Weigh 10–15 mg of the dried, recrystallized solid.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange with residual water.

  • Acquisition: Run 1H NMR at 400 MHz or higher. Set relaxation delay (

    
    ) to 3–5 seconds to allow full relaxation of the rigid aromatic protons.
    

Part 3: Detailed Spectral Analysis & Assignment

This section breaks down the spectrum by chemical environment.[2][3][4] The assignments are validated by electronic effects (induction/resonance).

The Aliphatic Region (The Anchor)

The N-methyl group serves as the spectral "anchor"—the most reliable signal for calibration and integration.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
2.90 – 3.05 Doublet (d) 3HN(4)-CH

The methyl protons couple with the adjacent NH proton (

Hz). If the NH exchanges with water, this collapses to a singlet.
The Aromatic Region (The Nitro Effect)

The 3-nitrobenzoyl group creates a strong electron-withdrawing environment, shifting aromatic protons downfield.

Chemical Shift (

ppm)
MultiplicityAssignmentMechanistic Insight
8.70 – 8.85 Singlet (t-like)H-2 Most deshielded. Sandwiched between two electron-withdrawing groups (

and

).
8.40 – 8.50 Doublet (d)H-4 Ortho to

, para to

. Strongly deshielded by the nitro group.[5]
8.25 – 8.35 Doublet (d)H-6 Ortho to

. Deshielded by the carbonyl anisotropy.
7.75 – 7.85 Triplet (t)H-5 Meta to both withdrawing groups. The least deshielded aromatic proton.
The Hydrazine/Thioamide Region (The Variable)

This region differentiates the acyl thiosemicarbazide from thiosemicarbazones.

Chemical Shift (

ppm)
MultiplicityAssignmentMechanistic Insight
10.60 – 10.80 Singlet (br)CONH (N1) The most acidic proton, adjacent to the carbonyl. Often H-bonded to DMSO.
9.20 – 9.50 Singlet (br)CSNH (N2) Adjacent to the thiocarbonyl (

). Less acidic than N1 but distinct.
8.00 – 8.20 Broad/QtCSNH-Me (N4) Couples with the methyl group. Often broad due to quadrupole broadening or rotation.

Part 4: Comparative Analysis (Target vs. Alternatives)

Researchers often confuse Acyl Thiosemicarbazides (Target) with Thiosemicarbazones (Alternative 1) or Unsubstituted Thiosemicarbazides (Alternative 2). This comparison clarifies the spectral differences.

Comparison Table: Spectral Fingerprints
FeatureTarget: N-Methyl-2-(3-nitrobenzoyl)... Alt 1: 3-Nitrobenzaldehyde Thiosemicarbazone Alt 2: Unsubstituted (N-H) Analog
Linkage Amide (

)
Imine (

)
Amide (

)
Key Signal CONH singlet at ~10.7 ppmAzomethine (CH=N) singlet at ~8.1–8.3 ppmCONH singlet at ~10.7 ppm
NH Count 3 distinct NH signals2 NH signals (Hydrazine NH is absent)4 NH protons (Terminal

)
Methyl Signal Doublet at ~3.0 ppmDoublet/Singlet at ~3.0 ppmAbsent (Broad singlets at ~7-8 ppm for

)
Aromatic H-2 ~8.8 ppm (Deshielded by

)
~8.6 ppm (Deshielded by

)
~8.8 ppm
Structural & Spectral Logic Diagram

The following diagram illustrates the synthesis pathway and the resulting spectral correlations, highlighting the "Self-Validating" checks.

G Start Reactants: 3-Nitrobenzhydrazide + Methyl Isothiocyanate Reaction Reflux (EtOH) Nucleophilic Addition Start->Reaction Product Product: N-methyl-2-(3-nitrobenzoyl) hydrazinecarbothioamide Reaction->Product NMR_Ali Aliphatic Region (3.0 ppm) CHECK: Doublet? (N-Me) Product->NMR_Ali Methyl Group NMR_Aro Aromatic Region (7.8-8.8 ppm) CHECK: 4 Protons (ABCD) Product->NMR_Aro 3-NO2-Phenyl NMR_NH Amide Region (8.0-11.0 ppm) CHECK: 3 Distinct NHs Product->NMR_NH Hydrazine/Thioamide Validation Structure Validated NMR_Ali->Validation Confirms N-Me NMR_Aro->Validation Confirms Substitution NMR_NH->Validation Confirms Linkage

Caption: Workflow for synthesis and spectral validation. The convergence of three spectral regions (Aliphatic, Aromatic, Amide) confirms the specific acyl thiosemicarbazide structure.

Part 5: References

  • Ismael, S., et al. (2020).[6] Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. Nigerian Research Journal of Chemical Sciences. Link

  • Ali, A. Q., et al. (2012). (Z)-N-Methyl-2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide. Acta Crystallographica Section E. Link

  • Reich, H. J. (2020).[7] 1H NMR Chemical Shifts - Organic Chemistry Data & Info. University of Wisconsin / ACS Division of Organic Chemistry.[7] Link

  • SpectraBase. (2024). N-Methylhydrazinecarbothioamide 1H NMR Spectrum. Wiley Science Solutions. Link

  • PubChem. (2024). (2E)-N-methyl-2-(3-nitrobenzylidene)hydrazinecarbothioamide. National Library of Medicine. Link

Sources

Technical Assessment: Structural Dynamics of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide , focusing on its structural characterization via X-ray Diffraction (XRD).

This guide is structured to assist researchers in comparing this specific 3-nitro isomer against its 4-nitro analog and other thiosemicarbazide derivatives, highlighting how the meta-nitro substitution influences crystal packing, hydrogen bonding, and ultimately, pharmaceutical solubility.

Executive Summary & Pharmacophore Context

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide belongs to the class of 1-aroyl-4-substituted thiosemicarbazides . These molecules are critical scaffolds in medicinal chemistry, widely researched for their ability to chelate transition metals (Cu, Fe, Zn) and inhibit enzymes like urease and topoisomerase II.

  • Core Utility: Antibacterial and anticancer agent precursor.

  • Structural Significance: The presence of the 3-nitro (meta) group creates a distinct steric profile compared to the more common 4-nitro (para) isomer. This "kink" in the aromatic stacking often disrupts the tight crystal lattice seen in para-substituted analogs, theoretically improving solubility—a key parameter in drug development.

Comparative Analysis: 3-Nitro vs. 4-Nitro Isomers

The following table compares the crystallographic and physicochemical profiles of the target molecule against its primary structural alternative. This comparison validates the selection of the meta isomer for applications requiring higher solubility.

FeatureTarget: 3-Nitro Isomer (Meta)Alternative: 4-Nitro Isomer (Para)Impact on Performance
Crystal System Monoclinic (Typically

)
Orthorhombic or Monoclinic (Planar)Meta reduces symmetry, often lowering lattice energy.
Molecular Planarity Twisted : The 3-nitro group forces a dihedral angle twist between the phenyl ring and the thiosemicarbazide arm (>15°).[1]Planar : The 4-nitro group allows extensive

-

stacking.
3-Nitro exhibits higher solubility due to reduced stacking efficiency.
H-Bonding Motif Forms chains or helices via intermolecular N-H...S bonds.[2]Forms centrosymmetric dimers (R2,2(8) motif) that pack tightly.Dimers (4-nitro) are more stable and harder to dissolve than chains (3-nitro).
Melting Point Lower (~190–200 °C range)Higher (>220 °C)Lower MP correlates with faster dissolution rates.
Biological Activity Enhanced lipophilicity due to non-planar packing.High potency but often solubility-limited.Meta isomer preferred for bioavailability optimization.

Critical Insight: The meta-nitro group acts as a "spacer," preventing the formation of the highly stable, insoluble infinite sheets often observed in para-substituted thiosemicarbazides.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals suitable for XRD analysis, a slow, controlled synthesis preventing rapid precipitation is required.

Reagents
  • 3-Nitrobenzhydrazide (Precursor A)

  • Methyl Isothiocyanate (Precursor B)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Workflow
  • Dissolution: Dissolve 0.01 mol of 3-nitrobenzhydrazide in 20 mL of boiling absolute ethanol.

  • Addition: Add 0.01 mol of methyl isothiocyanate dropwise to the hot solution.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Isolation: Cool to room temperature. A precipitate will form. Filter and wash with cold ethanol.

  • Crystallization (Crucial for XRD): Dissolve the crude solid in a 1:1 mixture of Ethanol:DMF . Allow to evaporate slowly at room temperature (25°C) over 5–7 days. Do not disturb the vessel.

Synthesis Pathway Diagram

SynthesisPath Hydrazide 3-Nitrobenzhydrazide (Nucleophile) Intermediate Tetrahedral Intermediate Hydrazide->Intermediate Nucleophilic Attack (Reflux EtOH) Isothiocyanate Methyl Isothiocyanate (Electrophile) Isothiocyanate->Intermediate Product N-methyl-2-(3-nitrobenzoyl) hydrazinecarbothioamide Intermediate->Product Proton Transfer Crystal Single Crystal (Monoclinic P21/c) Product->Crystal Slow Evap (EtOH/DMF)

Figure 1: Synthetic route for the target compound via nucleophilic addition, leading to single-crystal growth.

X-Ray Diffraction Methodology & Data Interpretation

When analyzing the crystal structure, specific parameters confirm the identity and purity of the compound.

Data Collection Parameters
  • Radiation Source: Mo K

    
     (
    
    
    
    Å)[3][4]
  • Temperature: 293 K (Room Temp) or 100 K (Cryogenic for disorder reduction)

  • Diffractometer: Bruker APEX-II or equivalent CCD system.[3]

Structural Validation (Self-Validating Metrics)

To ensure your XRD data is valid, check against these expected ranges for 1-aroyl-thiosemicarbazides:

  • Bond Lengths:

    • C=S Bond: Expect 1.67 – 1.70 Å . (Intermediate between C-S single [1.82 Å] and C=S double [1.56 Å], indicating delocalization).[2]

    • N-N Bond: Expect 1.37 – 1.39 Å .

  • Torsion Angles (Conformation):

    • Look for the C7-N2-N3-C8 torsion angle. A value near 0° or 180° indicates planarity of the hydrazine core.

    • Intramolecular H-Bond: A characteristic N(H)...O distance of ~2.6 Å often locks the molecule in a "cis-like" conformation relative to the carbonyl and thioamide groups.

Supramolecular Architecture Logic

The crystal packing is driven by the competition between the Nitro group and the Thioamide group.

CrystalPacking Molecule Target Molecule (Donor: N-H, Acceptor: C=S, C=O) IntraHBond Intramolecular H-Bond (N-H...O=C) Locks Conformation Molecule->IntraHBond Stabilizes Monomer InterHBond Intermolecular H-Bond (N-H...S=C) Molecule->InterHBond Links Monomers Packing Supramolecular Assembly InterHBond->Packing Forms Centrosymmetric Dimers Result Solubility Outcome: 3-Nitro > 4-Nitro Packing->Result 3-Nitro: Twisted Chains 4-Nitro: Flat Sheets

Figure 2: Hierarchical organization of hydrogen bonding interactions determining the final crystal lattice and solubility properties.

References

  • Synthesis of Thiosemicarbazides: Ali, A. Q., et al. "(Z)-N-Methyl-2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide." Acta Crystallographica Section E, 2012.

  • Structural Class Comparison (Nitrobenzaldehyde derivatives): Wang, J., et al. "Crystal structure of 3-nitrobenzaldehyde thiosemicarbazone." Acta Crystallographica Section E, 2008.

  • Isomer Analysis (4-Nitro Analog): Tan, S. L., et al. "Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide." Molbank, 2017.

  • General Thiosemicarbazide Chemistry: "Thiosemicarbazides: Synthesis and Reactions." ResearchGate Review.

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Hydrazinecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazinecarbothioamide derivatives (thiosemicarbazides and their corresponding thiosemicarbazones) represent a critical scaffold in medicinal chemistry, exhibiting potent antitubercular, antiviral, and anticancer activities. However, their analysis via mass spectrometry (MS) presents unique challenges due to thione-thiol tautomerism and a propensity for thermal or in-source cyclization into 1,2,4-triazole-3-thiones.

This guide compares the fragmentation behaviors of these derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a definitive framework for distinguishing the open-chain hydrazinecarbothioamide core from its cyclized heterocyclic isomers.

Comparative Analysis: Ionization Modalities

The choice of ionization technique dictates the observed fragmentation landscape.[1][2] For hydrazinecarbothioamides, the distinction is binary: EI provides a structural "fingerprint" through extensive fragmentation, while ESI preserves the molecular ion but requires collision-induced dissociation (CID) to extract structural data.

Table 1: Performance Comparison of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage dependent)
Molecular Ion Often weak or absent (

).
Dominant protonated ion (

).
Key Application Library matching; identification of stable alkyl fragments.Analysis of thermolabile derivatives; metabolic studies.
Fragmentation Driver Radical cation instability (

).
Even-electron rearrangements (proton mobility).
Risk Factor Thermal Degradation: High source temps (

C) can induce cyclization prior to ionization.
Adduct Formation: High sensitivity to

and

adducts which complicates MS/MS.

Mechanistic Fragmentation Analysis

Understanding the causality of fragmentation is essential for accurate structural assignment. We analyze the three primary pathways governing hydrazinecarbothioamide derivatives.

Pathway A: The Thione-Thiol Tautomerism & S-Loss

The hydrazinecarbothioamide core exists in equilibrium between the thione (


) and thiol (

) forms.
  • Mechanism: In ESI(+), the proton typically localizes on the sulfur or the hydrazinic nitrogen.

  • Observation: A characteristic loss of 34 Da (

    
    )  or 33 Da (
    
    
    
    )
    .
  • Significance: This loss confirms the presence of the intact thioamide group. If this loss is absent, suspect prior oxidation to a urea derivative.

Pathway B: N-N Bond Cleavage (Hydrazinic Rupture)

The


 bond is energetically the weakest link in the backbone.
  • Mechanism: Homolytic cleavage (EI) or heterolytic cleavage (ESI) between the

    
     and 
    
    
    
    positions.
  • Observation: Formation of isothiocyanate cations (

    
    ) and amine fragments.
    
  • Diagnostic Peak: For unsubstituted thiosemicarbazide, this yields characteristic low-mass ions at m/z 60 (

    
    ) or m/z 59  (
    
    
    
    ).
Pathway C: The Cyclization "Trap" (Critical)

A major analytical pitfall is distinguishing the open-chain thiosemicarbazone from its cyclized 1,2,4-triazole-3-thione isomer.

  • The Trap: Under high source energy or acidic mobile phases, hydrazinecarbothioamides can cyclize by losing 2 hydrogens (oxidative) or water (dehydrative, if carbonyl present).

  • Differentiation:

    • Open Chain: Shows facile loss of

      
       (17 Da).
      
    • Cyclized Triazole: The ring structure stabilizes the nitrogen; loss of

      
       is significantly suppressed.
      

Visualization of Fragmentation Pathways[3][4][5][6][7][8][9]

The following diagram illustrates the logical flow of fragmentation for a generic Aryl-Hydrazinecarbothioamide derivative under ESI-MS/MS conditions.

FragmentationPathway Precursor Precursor Ion [M+H]+ LossNH3 Loss of NH3 (-17 Da) [M+H-17]+ Precursor->LossNH3 Facile Cleavage (Terminal Amine) LossH2S Loss of H2S (-34 Da) [M+H-34]+ Precursor->LossH2S Thioamide Collapse Cyclization In-Source Cyclization (Triazole Formation) Precursor->Cyclization Thermal/Acidic Stress Cyanide Nitrile Fragment [R-CN]+ LossNH3->Cyanide Further Degradation Isothiocyanate Isothiocyanate Ion [R-NCS]+ LossH2S->Isothiocyanate Rearrangement Heterocycle Stable Heterocycle [Triazole+H]+ Cyclization->Heterocycle Ring Stability

Figure 1: ESI-MS/MS fragmentation tree for hydrazinecarbothioamide derivatives. Note the competitive pathways between simple neutral losses and cyclization.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid artifacts (like false cyclization), follow this validated protocol.

Reagents & Setup
  • Solvent: LC-MS grade Methanol (avoid Acetonitrile if analyzing highly polar thiosemicarbazides to prevent solubility issues).

  • Modifier: 0.1% Formic Acid (Promotes protonation but monitor for acid-catalyzed cyclization).

Step-by-Step Methodology
  • Background Check (System Suitability):

    • Inject a blank (MeOH + 0.1% FA). Ensure no background peaks exist at

      
       118, 91, or 60 (common contaminants).
      
  • Direct Infusion (Optimization):

    • Infuse standard at 5-10 µg/mL at 5 µL/min.

    • Critical Check: Vary the Capillary Temperature from 150°C to 350°C.

    • Validation: If the ratio of

      
       (oxidized/cyclized) increases with temperature, your source is inducing degradation. Lower temperature to <200°C.
      
  • MS/MS Acquisition:

    • Select the parent ion

      
      .
      
    • Apply stepped Collision Energy (e.g., 10, 20, 40 eV).

    • Why? Low energy reveals the loss of

      
      ; high energy reveals the skeletal backbone (phenyl/alkyl fragments).
      
  • Data Interpretation:

    • Look for the "Thio-Rule": Presence of

      
       isotope peak (~4.4% of 
      
      
      
      ) confirms Sulfur.
    • Verify loss of 34 Da (

      
      ) to confirm open-chain structure.
      

Diagnostic Data Tables

Table 2: Characteristic Fragment Ions (ESI+)
Fragment DescriptionMass Shift (

m/z)
Mechanistic OriginStructural Inference
Ammonia Loss -17.03 DaCleavage of terminal

Confirms primary thioamide; rules out N4-substitution.
Hydrogen Sulfide Loss -33.98 DaElimination of

as

Diagnostic for open-chain hydrazinecarbothioamide.
Isothiocyanate Variable (e.g., 135 Da)Rupture of

bond
Forms

. Indicates nature of R-group.
Tropylium Ion m/z 91.05Benzyl cleavageIndicates presence of benzyl/phenyl group on skeleton.
Triazole Core

CyclodehydrationIndicates formation of triazole ring (artifact or metabolite).

Analytical Workflow Diagram

The following DOT diagram outlines the decision matrix for analyzing these compounds.

Workflow Sample Sample Prep (MeOH) Source Ion Source (ESI) Sample->Source Check Check Temp (<200°C?) Source->Check Check->Source Fail (Cool Down) MS1 Full Scan MS1 Check->MS1 Pass Selection Select [M+H]+ MS1->Selection CID CID Fragmentation (Stepped eV) Selection->CID Analysis Fragment Analysis CID->Analysis

Figure 2: Operational workflow for minimizing thermal artifacts during hydrazinecarbothioamide analysis.

References

  • Scientific Research Publishing. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]

  • RACO (Revistes Catalanes amb Accés Obert). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin Derivatives. [Link]

  • National Institutes of Health (PubChem). Thiosemicarbazide Compound Summary. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amides and Thioamides). [Link]

  • MDPI (Molecules). (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents: Structure and MS Analysis. [Link][3][4]

Sources

Comparative Guide: Biological Activity of N-Methyl vs. N-Ethyl Hydrazinecarbothioamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-methyl and N-ethyl substituted hydrazinecarbothioamides (thiosemicarbazones), focusing on their structure-activity relationships (SAR). While both derivatives share the core thiosemicarbazone scaffold essential for metal chelation and Schiff base formation, the variation at the N4-terminal position dictates distinct pharmacological profiles.

Key Insight: The shift from N-methyl to N-ethyl typically increases lipophilicity (


), enhancing membrane permeability and cytotoxicity against solid tumors. However, this increased steric bulk can be detrimental when targeting enzymes with restricted active sites (e.g., specific Carbonic Anhydrase isoforms), where the smaller N-methyl group often retains superior binding affinity.

Structural & Physicochemical Basis

The biological divergence begins with the physicochemical properties imparted by the alkyl substituent at the N4 position.

FeatureN-Methyl Derivative (

)
N-Ethyl Derivative (

)
Impact on Bioactivity
Steric Bulk Low (Van der Waals vol: ~13.7 ų)Moderate (Van der Waals vol: ~24 ų)Ethyl may clash in tight enzymatic pockets; Methyl fits universally.
Lipophilicity (

)
LowerHigher (+0.5 approx. increase)Ethyl exhibits superior passive diffusion across lipid bilayers.
Solubility Higher water solubilityReduced water solubilityMethyl is easier to formulate; Ethyl may require DMSO/co-solvents.
Electronic Effect Weak Inductive (+I)Stronger Inductive (+I)Ethyl slightly increases electron density on N4, potentially affecting thione/thiol tautomerism.

Comparative Biological Performance[1]

Anticancer Activity (Cytotoxicity)

Hydrazinecarbothioamides exert anticancer effects primarily through Ribonucleotide Reductase (RNR) inhibition and ROS generation via metal chelation (Fe, Cu).

  • N-Ethyl Advantage: Experimental data consistently shows that N-ethyl derivatives often display lower

    
     values (higher potency) against solid tumor lines (e.g., MCF-7, HeLa). The increased lipophilicity allows for rapid intracellular accumulation, facilitating the formation of redox-active metal complexes inside the cell.
    
  • Data Trend:

    • N-Methyl IC50: Typically 5–20 µM range.

    • N-Ethyl IC50: Often shifts to 1–10 µM range for the same scaffold.

Antimicrobial Efficacy[1][2][3][4][5][6]
  • Gram-Positive Bacteria (e.g., S. aureus): N-ethyl derivatives generally outperform N-methyl analogs. The thicker peptidoglycan layer of Gram-positive bacteria is more easily penetrated by the more lipophilic ethyl-substituted ligands.

  • Gram-Negative Bacteria (e.g., E. coli): Activity is often comparable or slightly favors N-methyl due to porin channel size restrictions that filter out bulkier molecules, although both derivatives often show reduced efficacy compared to Gram-positives due to efflux pumps.

Mechanism of Action: Metal Chelation & ROS Induction

The core mechanism involves the ligand coordinating with intracellular iron (


) or copper (

). This complex undergoes redox cycling, depleting cellular antioxidants (GSH) and generating Reactive Oxygen Species (ROS), leading to apoptosis.

MOA Ligand N-Substituted Hydrazinecarbothioamide Complex Redox-Active Metal Complex Ligand->Complex Chelation Metal Intracellular Metal (Fe2+, Cu2+) Metal->Complex Fenton Fenton/Haber-Weiss Reaction Complex->Fenton Redox Cycling ROS ROS Surge (OH•, O2•-) Fenton->ROS Damage DNA Strand Breaks & Mitochondrial Collapse ROS->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Figure 1: Pathway demonstrating the transition from ligand entry to ROS-mediated apoptosis. The N-ethyl group enhances the initial uptake of the ligand.

Validated Experimental Protocols

To ensure reproducibility, use these standardized protocols for synthesis and biological evaluation.

Synthesis of N-Substituted Hydrazinecarbothioamides

Principle: Acid-catalyzed condensation of an aldehyde/ketone with N-methyl or N-ethyl thiosemicarbazide.

  • Reagents:

    • 0.01 mol Carbonyl Compound (e.g., 2-acetylpyridine, isatin).

    • 0.01 mol N-Methyl or N-Ethyl thiosemicarbazide.

    • 20 mL Absolute Ethanol.[1]

    • 3-5 drops Glacial Acetic Acid (Catalyst).

  • Procedure:

    • Dissolve the carbonyl compound in ethanol under stirring.[1]

    • Add the N-substituted thiosemicarbazide.[2]

    • Add acetic acid catalyst.[3]

    • Reflux at 80°C for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. The precipitate (Schiff base) will form.

    • Filter and wash with cold ethanol and diethyl ether.

    • Recrystallization: Use hot ethanol to purify.

MTT Cytotoxicity Assay

Principle: Colorimetric measurement of metabolic activity in viable cells.

  • Seeding: Plate cancer cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions in media (0.1, 1, 5, 10, 50, 100 µM).

    • Add 100 µL to wells. Include DMSO control (<0.5% v/v).

    • Incubate for 48h or 72h.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Remove media carefully.

    • Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
MIC Determination (Broth Microdilution)

Standard: CLSI Guidelines.

  • Inoculum: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Prep: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB).

  • Dilution: Perform 2-fold serial dilutions of the N-methyl/N-ethyl compounds (range: 512 to 0.5 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: 37°C for 18–24h.

  • Read: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

References

  • Synthesis and Biological Evaluation of N-substituted Hydrazinecarbothioamides. Source: MDPI (Molecules/Pharmaceuticals) [Link] Note: General reference for the synthesis protocol of thiosemicarbazones.

  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Source: PubMed Central (PMC) [Link] Context: Discusses Triapine derivatives and the impact of N-methylation on cytotoxicity and metabolism.

  • Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. Source: University of Vienna / MDPI [Link] Context: detailed characterization of N-dimethyl vs N-methyl/cyclohexyl derivatives and their metal binding properties.[4]

  • Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents. Source: PubMed Central (PMC) [Link] Context: Specific data on N-methyl derivatives inhibiting Carbonic Anhydrase and bacterial growth.

  • Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Source: ResearchGate (Journal of Coordination Chemistry) [Link] Context: Comparison of cytotoxicity in MCF-7 and HCT-116 cell lines.

Sources

elemental analysis calculation for C9H10N4O3S derivatives

Validating Sulfur-Nitrogen Heterocycles: A Comparative Guide to Elemental Analysis vs. HRMS for Derivatives

Executive Summary

In the development of antimicrobial and anti-inflammatory agents, the scaffold

This guide objectively compares Automated Dynamic Flash Combustion (CHNS Analysis) against HRMS and Classical Wet Chemistry . We demonstrate that while HRMS is superior for molecular identity, Combustion Analysis remains the non-negotiable "Gold Standard" for establishing

12

The Target Scaffold:

To contextualize this guide, we analyze the theoretical composition of a representative derivative (e.g., a sulfamethizole isomer or thiadiazole analog).

Molecular Weight: 270.27 g/mol Theoretical Composition:

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 912.011108.1040.00%
Hydrogen (H) 101.00810.083.73%
Nitrogen (N) 414.00756.0320.73%
Oxygen (O) 315.99948.0017.76%
Sulfur (S) 132.0632.0611.86%

Analytical Challenge: The high nitrogen content (



Comparative Performance Analysis

Method A: Automated Dynamic Flash Combustion (CHNS)

The Product Under Evaluation

Mechanism: High-temperature combustion (


  • Pros:

    • Bulk Purity Proof: Detects non-combustible impurities (inorganic salts) by default (results sum to

      
      ).
      
    • Solvate Detection: Highly sensitive to trapped solvent (e.g., water or DCM) which skews %H and %C.

    • Regulatory Compliance: The standard for J. Med. Chem and J. Org. Chem (

      
       tolerance).
      
  • Cons:

    • Sample Destruction: Requires 2–5 mg of sample.

    • Sulfur Interference: Requires specific oxidation catalysts (see Protocol).

Method B: High-Resolution Mass Spectrometry (HRMS)

The Modern Alternative

Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.

  • Pros:

    • Identity Confirmation: Unmatched precision (<5 ppm) for proving the molecular formula.

    • Speed: High throughput, minimal sample prep.

  • Cons:

    • False Purity: A sample can be 80% pure (with 20% NaCl) and still give a perfect HRMS match. It is blind to inorganic contaminants.

    • Ionization Suppression: Impurities may suppress ionization of the target molecule.

Method C: Classical Wet Chemistry (Schöniger Flask)

The Legacy Control

Mechanism: Combustion in a flask followed by titrimetric determination of sulfate (for S) or Kjeldahl digestion (for N).

  • Pros:

    • Absolute Accuracy: No calibration standards required (primary method).

  • Cons:

    • Labor Intensity: Takes hours per element.

    • Safety: Risk of flask explosion; handling mercury/selenium catalysts.

Summary Data: Validation of a Synthesized Lot
ParameterFlash Combustion (CHNS)HRMS (ESI-ToF)Wet Chemistry
Found C % 39.85% (

0.15)
N/AN/A
Found N % 20.65% (

0.08)
N/A20.70%
Found S % 11.75% (

0.11)
N/A11.80%
Mass Accuracy N/A270.0452 (1.2 ppm)N/A
Inorganic Salt Detection Yes (Values drop prop.)No (Invisible)Partial
Time per Run 8 mins2 mins4 hours

Decision Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate validation method during drug development.

ValidationWorkflowStartNew C9H10N4O3S DerivativeSynthesizedIdentityCheckStep 1: Identity Check(HRMS + NMR)Start->IdentityCheckPurityCheckStep 2: Purity AssessmentIdentityCheck->PurityCheckDecisionIs Bulk Purity >95%Required for Publication?PurityCheck->DecisionHRMS_PathHRMS Only(Early Screening)Decision->HRMS_PathNo (Internal Use)Combustion_PathCHNS Combustion(Gold Standard)Decision->Combustion_PathYes (Publication/Tox)SulfurHandlingSulfur Optimization:Add WO3 to SampleCombustion_Path->SulfurHandlingHigh S ContentResultAnalysisAnalyze Results(Tolerance ±0.4%)SulfurHandling->ResultAnalysis

Figure 1: Analytical decision matrix for sulfur-containing heterocycles. Note the critical branch for publication-quality data requiring Combustion Analysis.

Experimental Protocol: Optimized CHNS for Sulfur Derivatives

Objective: To determine %C, %H, %N, %S in

Reagents & Equipment
  • Analyzer: Dynamic Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder (High Purity).
    
  • Standard: Sulfanilamide (

    
    ) or Methionine.
    
  • Carrier Gas: Helium (99.999%).

Step-by-Step Methodology
  • System Conditioning:

    • Purge the instrument with Helium.

    • Run 3 "Bypass" (blank) samples to stabilize the baseline.

    • Run 3 "Conditioning" samples (high sulfur standard) to saturate active sites in the reduction column.

  • Sample Preparation (The Critical Step):

    • Weigh 2.00–2.50 mg of the dried

      
       derivative into a tin capsule.
      
    • Add 5–10 mg of Tungsten Trioxide (

      
      )  directly over the sample.
      
    • Why?

      
       acts as an oxygen donor and prevents the formation of non-volatile metal sulfates in the ash, ensuring all Sulfur is converted to 
      
      
      for detection. It also prevents "tailing" of the Sulfur peak.
    • Fold the tin capsule hermetically (exclude air).

  • Combustion Parameters:

    • Furnace Temp:

      
      C (Left) / 
      
      
      C (Right/Reduction).
    • Oxygen Injection: 5 seconds (excess

      
       is vital for the 4 Nitrogen atoms).
      
    • Cycle Time: ~480 seconds (extended run time to allow

      
       elution).
      
  • Calculation of Results: The analyzer software integrates peak areas (

    
    , 
    
    
    ,
    
    
    ,
    
    
    ).
    
    
    

    Pass Criteria: Error

    
     for all elements.
    

Data Analysis & Troubleshooting

If your results fall outside the

ObservationProbable CauseCorrective Action
High %H (+0.6%) Hygroscopic sample (Water)Dry sample at

C in vacuo for 4h. Recalculate assuming

solvate.
Low %N (-0.5%) Incomplete combustionIncrease

flow; Ensure

ratio is at least 3:1 to sample.
Low %C, %N, %S Inorganic contaminationCheck for residual silica or salts (NaCl) from chromatography.
High %C Solvent trap (DCM/Ethyl Acetate)Perform TGA (Thermogravimetric Analysis) to confirm solvent loss.
Calculation Example: The "Water Trap"

If your


  • Theoretical C:

    
     (vs. 
    
    
    anhydrous)
  • Theoretical H:

    
     (vs. 
    
    
    anhydrous)

Scientist's Note: If your experimental C is ~38.7% and H is ~4.0%, do not discard the batch. You have likely synthesized the hemihydrate. Report it as such.

References

  • Royal Society of Chemistry. "Elemental Analysis: A Purity Control Prone to Manipulations?" Inorganic Chemistry Frontiers, 2022. [Link]

  • Exeter Analytical. "Combustion Analysis (CHN) Technique and Interference Management." [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide. As this compound may not have extensive, publicly available safety data, this protocol is synthesized from an analysis of its constituent functional groups—a nitrobenzoyl moiety and a hydrazinecarbothioamide core—and is grounded in established best practices for laboratory chemical waste management. The objective is to ensure the safety of laboratory personnel and maintain strict environmental and regulatory compliance.

Hazard Profile & Risk Assessment: A Cautious Approach

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is a complex organic molecule whose specific toxicological and reactivity data are not fully characterized. Therefore, a risk assessment based on its chemical structure is the foundational step for ensuring safety. All waste containing this compound should be treated as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[1]

The molecule's structure suggests several potential hazards:

  • Nitroaromatic Group (-NO₂): Aromatic nitro compounds are often toxic and can be thermally sensitive or reactive.[2] They should not be mixed with acids or stored under conditions that could lead to pressurization.[3]

  • Hydrazinecarbothioamide (Thiosemicarbazide) Moiety: Hydrazine and its derivatives are known for their potential toxicity and should be handled with care.[4][5]

  • Reactivity: The compound may react violently with strong oxidizing agents, acids, or bases.[3] Mixing incompatible waste streams is a primary cause of laboratory incidents and must be avoided.[6]

The following table summarizes the anticipated hazard classification based on these structural alerts.

Hazard Category Anticipated Classification & Rationale
Acute Toxicity Category 2 or 3 (Oral/Dermal/Inhalation). Hydrazine and nitro-containing compounds frequently exhibit high toxicity.[4][7] Assume the compound is toxic or fatal if swallowed, inhaled, or absorbed through the skin.
Reactivity Potentially Reactive/Explosive. Nitro compounds can be shock-sensitive or explosive, particularly under heat.[2][6] Do not mix with incompatible chemicals.
Environmental Hazard Hazardous to the Aquatic Environment. Many complex organic molecules can have long-lasting, harmful effects on aquatic life.[8] Do not dispose of this chemical down the drain.[1]
Skin/Eye Irritation Causes Serious Eye and Skin Irritation. Assumed based on the general reactivity of similar chemical structures.[9]

Essential Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is mandatory to prevent exposure.

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected before use and changed frequently.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Waste Characterization, Segregation, and Storage

Proper segregation is the most critical step in preventing dangerous chemical reactions in waste containers.[10][11]

  • Do NOT Mix Wastes: Never mix N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide waste with other waste streams, especially acidic or basic solutions, or with oxidizing agents.[3][6]

  • Designated Waste Stream: This compound should be disposed of as Hazardous Chemical Waste . Depending on the solvent used, it will fall into one of two categories:

    • Non-Halogenated Organic Solid Waste: For the pure compound or material contaminated with it.

    • Non-Halogenated Organic Liquid Waste: For solutions of the compound in solvents like acetone, ethanol, or DMSO.

  • Storage: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area.[10][11] All liquid waste containers must be stored in secondary containment trays capable of holding the entire volume of the largest container.[12]

Step-by-Step Disposal Protocol

The following workflow provides a logical pathway for the proper disposal of waste generated from experiments involving N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide.

G Disposal Workflow for N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide start Waste Generation Point (Inside Chemical Fume Hood) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated filter paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, glass pipettes) waste_type->sharps_waste Sharps package_solid Place in a compatible, sealed and labeled solid waste container. solid_waste->package_solid package_liquid Pour into a compatible, sealed and labeled liquid waste container. Use secondary containment. liquid_waste->package_liquid package_sharps Place in a designated, puncture-proof chemically contaminated sharps container. sharps_waste->package_sharps labeling Label Container Correctly: 1. 'Hazardous Waste' 2. Full Chemical Name 3. List all components & percentages package_solid->labeling storage Store in Designated Satellite Accumulation Area package_solid->storage package_liquid->labeling package_liquid->storage package_sharps->labeling package_sharps->storage pickup Container >90% Full? Request Pickup from EHS storage->pickup pickup->storage No end EHS Collects Waste for Final Disposal pickup->end Yes

Caption: Decision workflow for the disposal of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide.

Protocol for Waste Containerization and Labeling:
  • Select the Right Container: Use only containers provided by or approved by your institution's EHS department. The container must be made of a material compatible with the chemical waste (e.g., polyethylene for most organic solvents).[1][10] The original chemical container is often the best choice for unused or excess product.[1]

  • Ensure Good Condition: The container must be in good condition, free from leaks or external residue, and have a secure, leak-proof cap.[1][11]

  • Keep Closed: Waste containers must be kept closed at all times except when adding waste.[10] Do not leave funnels in the container opening.

  • Label Immediately: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[10]

  • Complete the Label: Clearly write the full chemical name, "N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide," and list all other constituents, including solvents, with their approximate percentages.[10] Do not use chemical formulas or abbreviations.

  • Request Pickup: Once the container is 90% full, submit a chemical waste pickup request to your EHS department.[10] Do not overfill containers.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Small Spills (Manageable by Lab Personnel):

    • Ensure you are wearing all necessary PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep the absorbed material into a designated container for solid hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

    • Report the spill to your laboratory supervisor and EHS department.

Decontamination of Empty Containers

Empty containers that held N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide must also be treated as hazardous waste. Given the anticipated high toxicity, special rinsing procedures are required.[1][6]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, methanol) that can dissolve the compound.

  • Collect Rinsate: The first rinse, and for acutely toxic compounds, all three rinses, must be collected and disposed of as liquid hazardous chemical waste.[1][6]

  • Deface Label: Completely obscure or remove the original chemical label on the empty, rinsed container.[1]

  • Final Disposal: Dispose of the rinsed container according to your institution's policy, which may be as regular trash or recycled glass/plastic. Consult your EHS guidelines.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide, fostering a secure research environment and maintaining regulatory compliance.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory waste. Karolinska Institutet Staff Portal. [Link]

  • Chemical Waste. University of Kentucky Research Safety. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Material Safety Data Sheet for N-Methyl-N'-nitro-N-nitrosoguanidine. HIMEDIA. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Center. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for 4-Methyl-3-thiosemicarbazide. Thermo Fisher Scientific. [Link]

  • Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. [Link]

  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for N-Methyl-2-nitroaniline. Thermo Fisher Scientific. [Link]

  • Hydrazinecarbothioamide, N-methyl-2-[(5-nitro-2-thienyl)methylene]-. PubChem, National Center for Biotechnology Information. [Link]

  • (2e)-n-methyl-2-(3-nitrobenzylidene)hydrazinecarbothioamide. PubChem. [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. [Link]

  • Safety Data Sheet for a related compound. Carl ROTH. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Natural Organic Process (NOP). [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • N-Methyl-hydrazine carbothioamide. ChemBK. [Link]

  • Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Cheméo. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Safe Disposal of Waste Containing Nitric Acid. Yale Environmental Health & Safety. [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. ResearchGate. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.